2-Chlorobenzimidamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chlorobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVMRHIWTSFDPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372400 | |
| Record name | 2-Chlorobenzimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45743-05-3 | |
| Record name | 2-Chlorobenzimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorobenzene-1-carboximidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chlorobenzimidazole: Chemical Properties and Synthesis
A Note on Nomenclature: This guide focuses on the chemical properties and synthesis of 2-Chlorobenzimidazole. It is important to note that the term "2-Chlorobenzimidamide" is not commonly found in chemical literature, and it is likely a misnomer for 2-Chlorobenzimidazole, the subject of this technical guide.
Introduction
2-Chlorobenzimidazole is a heterocyclic aromatic organic compound that serves as a vital building block in the synthesis of a wide array of biologically active molecules.[1] Its structure, featuring a fused benzene and imidazole ring with a chlorine atom at the 2-position, imparts specific physicochemical properties that make it a versatile intermediate in medicinal chemistry and drug development.[2] The reactivity of the chlorine atom allows for further functionalization, making it a key precursor for various pharmaceutical agents.[3]
Chemical Properties
The chemical and physical properties of 2-Chlorobenzimidazole are summarized in the table below, providing a comprehensive overview for researchers and scientists.
| Property | Value |
| IUPAC Name | 2-chloro-1H-benzimidazole |
| CAS Number | 4857-06-1 |
| Molecular Formula | C₇H₅ClN₂ |
| Molecular Weight | 152.58 g/mol [4] |
| Appearance | White to light yellow crystalline powder[3] |
| Melting Point | 207-211 °C (lit.)[4] |
| Boiling Point | 328.5 ± 25.0 °C at 760 mmHg (Predicted) |
| Solubility | Insoluble in water[1] |
| pKa | 9.81 ± 0.10 (Predicted) |
| LogP | 1.734 (Calculated) |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-Chlorobenzimidazole.
| Spectrum Type | Key Features |
| ¹H NMR (DMSO-d₆) | Aromatic protons typically appear in the range of δ 7.55-7.65 ppm (m, 2H) and 7.20-7.30 ppm (m, 2H). The N-H proton appears as a broad singlet around δ 12.9 ppm. |
| ¹³C NMR (DMSO-d₆) | Characteristic peaks are observed around δ 142.0, 134.0, 122.5, and 115.0 ppm. |
| Mass Spectrometry | The molecular ion peak (M+) is observed at m/z 153 and 155, corresponding to the chlorine isotopes. Key fragmentation peaks are seen at m/z 117 (loss of HCl) and 90. |
| Infrared (IR) | Key vibrational bands include C=N stretching and N-H stretching. |
Synthesis of 2-Chlorobenzimidazole
The most common and well-documented synthesis of 2-Chlorobenzimidazole involves a two-step process starting from o-phenylenediamine. The first step is the formation of benzimidazolin-2-one, which is then chlorinated to yield the final product.
Synthesis Pathway
Caption: Synthesis of 2-Chlorobenzimidazole from o-Phenylenediamine.
Experimental Protocols
Step 1: Synthesis of 1,3-dihydro-benzimidazol-2-one (2) [5]
-
To a solution of o-phenylenediamine (5g, 0.046 mole) in Dimethylformamide (DMF), add urea (5.52g, 0.092 mole).
-
Reflux the mixture for 12 hours.
-
After completion of the reaction (monitored by TLC), remove the DMF by distillation under vacuum.
-
Wash the isolated solid with water and then dissolve it in a 10% aqueous sodium hydroxide solution.
-
Filter the aqueous alkaline solution and neutralize it with a 35% aqueous hydrochloric acid solution.
-
Filter the precipitated product, wash with water, and dry to obtain pure 1,3-dihydro-benzimidazol-2-one.
Step 2: Synthesis of 2-chloro-1H-benzimidazole (3) [5]
-
A mixture of 1,3-dihydro-benzimidazol-2-one (10g, 0.07 mole), phosphoryl chloride (22.88g, 0.14 mole), and a catalytic amount of phenol is heated to 103-107°C for 12 hours.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Neutralize the mixture with a 40% aqueous sodium hydroxide solution to a pH of approximately 10.
-
The crude product precipitates and is collected.
-
Recrystallize the crude material from a suitable solvent to obtain pure 2-chloro-1H-benzimidazole.
An alternative method for the chlorination step is also reported:
Alternative Step 2: Synthesis of 2-Chlorobenzimidazole from 2-Hydroxybenzimidazole [6]
-
A mixture of 2-hydroxybenzimidazole (300 g, 2.42 mol) and phosphorus oxychloride (1000 g) is heated at reflux for 1 hour to obtain a solution.
-
Gaseous HCl is bubbled into the refluxing solution for 4 hours.
-
The solution is then concentrated on a rotary evaporator.
-
The residue is added to a mixture of aqueous potassium carbonate and methylene chloride and stirred for 18 hours.
-
The resulting mixture consists of two liquid layers and a solid.
-
The solid is collected and recrystallized from ethyl acetate and methanol.
Experimental Workflow
The general workflow for the synthesis and purification of 2-Chlorobenzimidazole is depicted below.
Caption: General experimental workflow for the synthesis and purification of 2-Chlorobenzimidazole.
Conclusion
This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and detailed synthesis protocols for 2-Chlorobenzimidazole. The provided information, including the structured data tables and process diagrams, is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. The versatility of 2-Chlorobenzimidazole as a chemical intermediate ensures its continued importance in the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2-氯苯并咪唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. US6028200A - Process for preparing 2-chloro-benzimidazole derivatives - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Structure of 2-Chlorobenzimidazole
Note to the Reader: The query for "2-Chlorobenzimidamide" has been interpreted as "2-Chlorobenzimidazole" due to the high relevance of the latter in chemical and pharmaceutical research and the commonality of typographical errors. Benzimidazoles are a significant class of heterocyclic compounds in medicinal chemistry, and 2-chlorobenzimidazole serves as a key intermediate in the synthesis of various bioactive molecules.[1] This guide focuses on the structure, properties, and experimental protocols related to 2-Chlorobenzimidazole.
Chemical Structure and Identification
2-Chlorobenzimidazole is an aromatic heterocyclic organic compound. Its structure features a benzene ring fused to an imidazole ring, with a chlorine atom substituted at the 2-position of the imidazole moiety.[2] This substitution makes the 2-position susceptible to nucleophilic substitution, rendering it a versatile building block in organic synthesis.[1]
| Identifier | Value | Reference(s) |
| IUPAC Name | 2-chloro-1H-benzimidazole | [2][3] |
| CAS Number | 4857-06-1 | [2][3][4][5] |
| Molecular Formula | C₇H₅ClN₂ | [2][3][6] |
| SMILES | C1=CC=C2C(=C1)NC(=N2)Cl | [3] |
| InChI | InChI=1S/C7H5ClN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10) | [2][3][6] |
| InChIKey | AYPSHJCKSDNETA-UHFFFAOYSA-N | [2][3][6] |
Physicochemical and Spectroscopic Properties
The following tables summarize key quantitative data for 2-Chlorobenzimidazole, providing a reference for its physical and spectral characteristics.
Table 2.1: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Weight | 152.58 g/mol | [2][5][6] |
| Appearance | Off-white to yellow to brown crystalline powder | [2] |
| Melting Point | 207-211 °C | [2][7] |
| Boiling Point | 328.5 ± 25.0 °C at 760 mmHg (Predicted) | [2] |
| pKa | 9.81 ± 0.10 (Predicted) | [2] |
| LogP | 1.734 (Calculated) |[2] |
Table 2.2: Spectroscopic Data
| Technique | Data (Solvent: DMSO-d₆) | Reference(s) |
|---|---|---|
| ¹H NMR | δ ~12.9 (br s, 1H, N-H), δ 7.55-7.65 (m, 2H, Ar-H), δ 7.20-7.30 (m, 2H, Ar-H) | [8] |
| ¹³C NMR | δ 142.0, 134.0, 122.5, 115.0 | [8] |
| Mass Spec (ESI+) | m/z 153/155 (M+H)⁺, 117 (loss of HCl), 90 (loss of HCN from 117) | [8] |
| IR (KBr-Pellet) | Data available from SpectraBase and NIST Chemistry WebBook |[3][6] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 2-Chlorobenzimidazole are crucial for reproducible research.
3.1 Synthesis of 2-Chlorobenzimidazole from Benzimidazolin-2-one
This common synthesis route involves the chlorination of benzimidazolin-2-one.
-
Step 1: Synthesis of Benzimidazolin-2-one
-
Combine o-phenylenediamine (1 mole) and urea (1 mole) in a reaction flask.
-
Heat the mixture at 150-170 °C for approximately 7 hours, during which ammonia is evolved.[9]
-
Cool the reaction mixture and add 95% ethanol, followed by water, with stirring.[9]
-
Collect the precipitated product by suction filtration, wash with water and then 95% ethanol, and dry to yield benzimidazolin-2-one.[9]
-
-
Step 2: Chlorination to 2-Chlorobenzimidazole
-
Add benzimidazolin-2-one (1 mole) to phosphorus oxychloride (POCl₃) (2 moles) with a catalytic amount of phenol in a reaction vessel.
-
Heat the mixture to 103-107 °C and maintain for 12 hours.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Carefully neutralize the mixture with a 40% sodium hydroxide (NaOH) solution to a pH of approximately 10.
-
The crude 2-Chlorobenzimidazole will precipitate. Collect the solid and recrystallize from a suitable solvent to obtain the pure product.
-
3.2 Spectroscopic Analysis Protocols
-
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Dissolve 5-10 mg of the 2-Chlorobenzimidazole sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[8]
-
Data Acquisition :
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR spectra using standard parameters, typically with 16-32 scans and a relaxation delay of 1-2 seconds.[8]
-
Acquire proton-decoupled ¹³C NMR spectra, which may require a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) for adequate signal-to-noise.[8]
-
-
Data Processing : Process the acquired data by applying Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.[8]
-
-
Mass Spectrometry (LC-MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
Chromatography : Use a C18 reversed-phase column with a gradient elution, typically employing water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[8]
-
Mass Analysis : Perform analysis using Electrospray Ionization (ESI) in positive ion mode, scanning a mass range of m/z 50-500.[8]
-
Visualization of Synthesis and Reactivity
Graphviz diagrams are provided to illustrate key chemical transformations involving 2-Chlorobenzimidazole.
Caption: Workflow for the synthesis of 2-Chlorobenzimidazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Chlorobenzimidazole | C7H5ClN2 | CID 78572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 4857-06-1: 2-Chlorobenzimidazole | CymitQuimica [cymitquimica.com]
- 5. 2-Chloro-1H-benzimidazole - High purity | EN [georganics.sk]
- 6. 2-Chlorobenzimidazole [webbook.nist.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. CN1486981A - Prepn process of 2-chlorobenzimidazole - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 2-Chlorobenzimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-Chlorobenzimidamide hydrochloride, a key intermediate in the development of various pharmaceutical compounds. The document details the well-established Pinner reaction, offering a step-by-step experimental protocol and a summary of reaction parameters.
Introduction
This compound hydrochloride is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of heterocyclic compounds with potential therapeutic applications. The presence of the chloro and imidamide functionalities allows for diverse chemical modifications, making it a versatile precursor for drug discovery and development. The most common and reliable method for its synthesis is the Pinner reaction, which proceeds via an imidate ester intermediate.
Primary Synthesis Pathway: The Pinner Reaction
The Pinner reaction is a classic method for converting nitriles into imidates, which can be subsequently transformed into amidines.[1][2][3] The synthesis of this compound hydrochloride from 2-chlorobenzonitrile is a two-step process:
-
Formation of the Imidate Hydrochloride (Pinner Salt): 2-Chlorobenzonitrile is reacted with an alcohol, typically ethanol, in the presence of anhydrous hydrogen chloride. This reaction forms the corresponding ethyl 2-chlorobenzimidate hydrochloride, also known as a Pinner salt.[4]
-
Ammonolysis of the Imidate: The isolated or in-situ generated Pinner salt is then treated with ammonia to yield the desired this compound hydrochloride.[4]
A general overview of the Pinner reaction pathway is presented below.
Quantitative Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of this compound hydrochloride via the Pinner reaction. The data is compiled from general procedures and analogous syntheses reported in the literature.[4][5]
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1. Imidate Formation | 2-Chlorobenzonitrile | Anhydrous Ethanol, Anhydrous HCl (gas) | 0 - 10 | 12 - 24 | > 90 (crude intermediate) |
| 2. Ammonolysis | Ethyl 2-Chlorobenzimidate HCl | Ethanolic Ammonia | 20 - 30 | 2 - 4 | 85 - 95 (from intermediate) |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound hydrochloride.
Synthesis of Starting Material: 2-Chlorobenzonitrile
For a comprehensive understanding, a common method for the preparation of the starting material, 2-chlorobenzonitrile, is from 2-chlorobenzaldehyde.
A common laboratory-scale synthesis involves the conversion of 2-chlorobenzaldehyde to its oxime, followed by dehydration to the nitrile.
Step 1: Preparation of Ethyl 2-Chlorobenzimidate Hydrochloride
Materials:
-
2-Chlorobenzonitrile
-
Anhydrous Ethanol
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether
-
Reaction flask with a gas inlet tube and stirrer
-
Ice bath
Procedure:
-
A solution of 2-chlorobenzonitrile (1.0 eq) in anhydrous ethanol (3-5 volumes) is prepared in a dry reaction flask equipped with a magnetic stirrer and a gas inlet tube.
-
The flask is cooled to 0-5 °C in an ice bath.
-
Anhydrous hydrogen chloride gas is bubbled through the solution with continuous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
The introduction of HCl gas is continued until the solution is saturated.
-
The reaction mixture is then sealed and stirred at a low temperature (e.g., 4 °C) for 12-24 hours. The progress of the reaction can be monitored by techniques such as TLC or GC.
-
Upon completion, the product, ethyl 2-chlorobenzimidate hydrochloride, often precipitates as a white solid.
-
Anhydrous diethyl ether can be added to facilitate further precipitation.
-
The solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the Pinner salt.
Step 2: Synthesis of this compound Hydrochloride
Materials:
-
Ethyl 2-Chlorobenzimidate Hydrochloride
-
Anhydrous Ethanol
-
Ammonia (gas or a solution in ethanol)
-
Reaction flask with a stirrer
Procedure:
-
The ethyl 2-chlorobenzimidate hydrochloride (1.0 eq) is suspended in anhydrous ethanol in a reaction flask.
-
The suspension is cooled in an ice bath.
-
A solution of ammonia in ethanol is added dropwise, or anhydrous ammonia gas is bubbled through the suspension with vigorous stirring.
-
The reaction is typically stirred at room temperature for 2-4 hours. The reaction progress can be monitored by the disappearance of the imidate intermediate.
-
Upon completion, the reaction mixture may contain precipitated ammonium chloride.
-
The solvent is removed under reduced pressure.
-
The residue is triturated with a suitable solvent (e.g., diethyl ether) to remove any non-polar impurities.
-
The solid product, this compound hydrochloride, is collected by filtration, washed with a small amount of cold ethanol or diethyl ether, and dried under vacuum.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of this compound hydrochloride.
Conclusion
The Pinner reaction provides an effective and reliable route for the synthesis of this compound hydrochloride from readily available starting materials. Careful control of anhydrous conditions and reaction temperature is crucial for achieving high yields and purity. This guide serves as a foundational resource for researchers and professionals in the field of drug development, enabling the efficient synthesis of this important chemical intermediate.
References
- 1. Pinner Reaction [drugfuture.com]
- 2. Pinner Reaction [organic-chemistry.org]
- 3. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. US20160297744A1 - Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Biological Mechanisms of Action of Benzimidazole Derivatives
Disclaimer: Publicly available scientific literature contains limited to no information regarding the specific biological mechanism of action for 2-Chlorobenzimidamide. This compound is primarily documented as a chemical intermediate.[1][2][3] However, the benzimidazole scaffold, of which this compound is a derivative, is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[4][5][][7] This guide will, therefore, focus on the well-documented mechanisms of action of various benzimidazole derivatives, providing a comprehensive overview for researchers, scientists, and drug development professionals.
The benzimidazole ring system, a fusion of benzene and imidazole, is structurally similar to naturally occurring purines, allowing it to interact with a wide array of biological targets.[5][][8] This versatility has led to the development of benzimidazole-based compounds with a broad spectrum of activities, including anticancer, antifungal, antiviral, and enzyme inhibitory properties.[4][7][9][10]
Anticancer Mechanisms of Action
Benzimidazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting fundamental processes of cancer cell proliferation and survival.[5][9][11] Key mechanisms include the disruption of microtubule dynamics, inhibition of crucial protein kinases, and the induction of programmed cell death (apoptosis).[9][12][13]
Inhibition of Tubulin Polymerization
A primary and well-established anticancer mechanism for many benzimidazole compounds, such as mebendazole and albendazole, is the disruption of microtubule formation.[9][12]
-
Mechanism: These derivatives selectively bind to the colchicine-binding site on β-tubulin, a key subunit of microtubules.[12] This binding inhibits the polymerization of tubulin dimers into microtubules.
-
Consequence: Microtubules are essential for forming the mitotic spindle during cell division. Their disruption leads to an arrest of the cell cycle in the G2/M phase, mitotic catastrophe, and ultimately, apoptosis.[5][9][12] This mechanism is selectively toxic to rapidly dividing cancer cells.
Protein Kinase Inhibition
The dysregulation of protein kinase signaling is a hallmark of many cancers. Benzimidazole derivatives have been developed as potent inhibitors of various kinases.[13][14]
-
Mechanism: Benzimidazoles can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.[13][14] In some cases, they act as scaffolding elements without directly binding the hinge region.[14]
-
Targets: Specific kinases targeted by benzimidazole derivatives include:
-
EGFR and BRAFV600E: Dual inhibitors have been developed that show antiproliferative activity.[15]
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDK4/6 by compounds like abemaciclib prevents the phosphorylation of the retinoblastoma protein (Rb), leading to a G1 phase cell cycle arrest.[13]
-
c-Met Kinase: As a receptor tyrosine kinase, its inhibition can halt cell growth and migration.[13]
-
Induction of Apoptosis
Beyond cell cycle arrest, benzimidazole derivatives can directly trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9]
-
Mechanism: These compounds can increase the permeability of the mitochondrial membrane, leading to the release of cytochrome c.[9] This, in turn, activates caspases (like caspase-3 and -8), which are the executioner enzymes of apoptosis.[9][15] They can also modulate the levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[15]
Antifungal Mechanism of Action
Benzimidazole fungicides were among the first systemic fungicides developed and their mechanisms are well-characterized.[16] More recent derivatives have shown activity through alternative pathways, providing new avenues to combat resistant strains.
Microtubule Assembly Inhibition
Similar to their anticancer effect, the primary antifungal mechanism for classic benzimidazoles like benomyl and carbendazim is the disruption of microtubule assembly.[16]
-
Mechanism: These compounds bind specifically to the β-tubulin of fungi.[16] This interaction inhibits the polymerization of tubulin into microtubules, which are crucial for the formation of the mitotic spindle.
-
Consequence: The inhibition of nuclear division blocks fungal cell division, leading to the death of the organism.[16] The selectivity of these fungicides comes from their much higher affinity for fungal tubulin compared to mammalian tubulin.
Ergosterol Biosynthesis Inhibition
Some novel benzimidazole derivatives have been shown to possess antifungal activity by targeting the fungal cell membrane, specifically by inhibiting ergosterol biosynthesis.[17][18][19]
-
Mechanism: These compounds, such as (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole, act as inhibitors of lanosterol 14-α-demethylase (Erg11p), a key enzyme in the ergosterol biosynthesis pathway.[17][19]
-
Consequence: The inhibition of Erg11p leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol intermediates.[17][19] This disrupts membrane integrity and function, resulting in fungal cell death. This is the same pathway targeted by azole antifungals.[19]
References
- 1. 2-Chlorobenzimidazole | CAS#:4857-06-1 | Chemsrc [chemsrc.com]
- 2. 2-Chlorobenzimidazole | C7H5ClN2 | CID 78572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 13. mdpi.com [mdpi.com]
- 14. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. annualreviews.org [annualreviews.org]
- 17. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 2-Chlorobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-Chlorobenzimidazole, a key building block in the synthesis of numerous biologically active molecules.[1] Understanding its physicochemical properties is crucial for optimizing synthetic routes, developing purification strategies, and formulating final products.
Solubility Profile of 2-Chlorobenzimidazole
The solubility of 2-Chlorobenzimidazole is governed by factors such as solvent polarity, temperature, and the crystalline structure of the compound.[1] It generally exhibits low solubility in aqueous solutions and greater solubility in organic solvents.[1] This characteristic is attributed to its molecular structure, which includes both a polar N-H group and a nonpolar chlorophenyl ring, allowing for interactions with a variety of solvents.[1]
Quantitative and Qualitative Solubility Data
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility (at ambient temperature) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | 100 mg/mL |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | N/A | N/A | ≥ 2.5 mg/mL |
| 10% DMSO / 90% Corn Oil | N/A | N/A | ≥ 2.5 mg/mL |
| Ethanol | C₂H₅OH | 24.5 | More soluble than in water |
| Chloroform | CHCl₃ | 4.8 | More soluble than in water |
Table 1: Solubility of 2-Chlorobenzimidazole in Various Solvents. Data compiled from available literature.[1]
The principle of "like dissolves like" suggests that 2-Chlorobenzimidazole will have moderate solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., alcohols), with lower solubility in non-polar solvents like toluene and hexane.[1]
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a solid compound.[1]
Objective: To determine the equilibrium solubility of 2-Chlorobenzimidazole in a specific solvent at a controlled temperature.
Materials:
-
2-Chlorobenzimidazole (solid)
-
High-purity solvent of interest
-
Thermostatically controlled shaker
-
Analytical balance
-
Vials with tight-fitting caps
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument for quantification.[2]
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid 2-Chlorobenzimidazole to a vial containing a known volume of the solvent. This ensures that equilibrium is reached from a state of supersaturation.
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).[1] Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
Quantification: Accurately dilute the filtered saturated solution with a suitable solvent. Analyze the concentration of 2-Chlorobenzimidazole in the diluted sample using a validated analytical method, such as HPLC-UV.[2]
-
Calculation: Calculate the solubility of 2-Chlorobenzimidazole in the original solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.[1]
Stability Profile of 2-Chlorobenzimidazole
Assessing the chemical stability of 2-Chlorobenzimidazole is critical for determining its shelf-life and identifying potential degradation products. Stability is typically evaluated under various stress conditions, including changes in pH, temperature, and exposure to light.
Forced Degradation Studies
Forced degradation, or stress testing, is conducted to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[3] These studies involve exposing the compound to conditions more severe than accelerated stability testing.
Typical Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60°C).[3]
-
Basic Hydrolysis: 0.1 M NaOH at an elevated temperature (e.g., 60°C).[3]
-
Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.[3]
-
Thermal Degradation: Dry heat (e.g., 105°C).[3]
-
Photostability: Exposure to light according to ICH Q1B guidelines.
Experimental Protocol for Stability Assessment
Objective: To evaluate the stability of 2-Chlorobenzimidazole under various stress conditions and to identify potential degradation products.
Materials:
-
2-Chlorobenzimidazole
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity solvents for sample preparation and HPLC mobile phase
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a UV or mass spectrometry (MS) detector.[2]
Procedure:
-
Sample Preparation: Prepare solutions of 2-Chlorobenzimidazole in the appropriate stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, H₂O₂ solution, or a suitable solvent for thermal and photostability studies).
-
Stress Application:
-
Hydrolysis: Incubate the acidic and basic solutions at a specified temperature for a defined period.
-
Oxidation: Store the hydrogen peroxide solution at room temperature for a set duration.
-
Thermal: Place a solid or solution sample in a high-temperature oven.
-
Photostability: Expose a solid or solution sample to a specified light intensity in a photostability chamber. A dark control should be run in parallel.
-
-
Time-Point Sampling: Withdraw aliquots of the stressed samples at predetermined time intervals.
-
Sample Neutralization/Quenching: Neutralize the acidic and basic samples. The oxidative reaction may need to be quenched.
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact 2-Chlorobenzimidazole from any degradation products.[2]
-
Data Evaluation: Determine the percentage of 2-Chlorobenzimidazole remaining at each time point. Identify and, if possible, characterize the major degradation products.
Potential Degradation Pathways
While specific degradation pathways for 2-Chlorobenzimidazole are not extensively documented, general knowledge of benzimidazole chemistry suggests potential routes of degradation. Benzimidazole rings can be susceptible to hydrolytic cleavage under harsh acidic or basic conditions.[3] Oxidation may also occur. Further investigation using techniques like LC-MS would be required to elucidate the precise degradation pathways.
Analytical Methods for Quantification
Accurate quantification of 2-Chlorobenzimidazole is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is a commonly used and reliable method.
HPLC Method for Purity and Quantification
A reversed-phase HPLC (RP-HPLC) method with UV detection is suitable for determining the concentration of 2-Chlorobenzimidazole.[2]
Typical Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 30% A over 20 min, then hold at 30% A for 5 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 278 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Table 2: Recommended HPLC parameters for the analysis of 2-Chlorobenzimidazole.[2]
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of 2-Chlorobenzimidazole in the initial mobile phase composition to a known concentration (e.g., 0.1 mg/mL).[2]
-
Sample Solution: Prepare the sample from the solubility or stability study in the same manner to a similar concentration.[2]
Conclusion
This technical guide has summarized the available information on the solubility and stability of 2-Chlorobenzimidazole and provided detailed experimental protocols for their determination. While specific quantitative data is limited, the methodologies outlined here provide a robust framework for researchers, scientists, and drug development professionals to generate the necessary data for their specific applications. The use of validated analytical methods, such as the HPLC protocol described, is paramount for obtaining accurate and reliable results. Further studies are encouraged to expand the quantitative understanding of 2-Chlorobenzimidazole's physicochemical properties.
References
The Versatility of 2-Chlorobenzimidamide: A Technical Guide to its Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 2-Chlorobenzimidamide stands out as a particularly versatile building block for the synthesis of novel compounds with a wide spectrum of biological activities. Its unique chemical reactivity allows for the strategic introduction of various pharmacophores, leading to the development of potent anticancer, antimicrobial, and antiviral agents. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, offering valuable insights for researchers in the field of drug discovery and development.
Synthesis of this compound and its Derivatives
The foundational step in harnessing the potential of this compound is its efficient synthesis. A common and effective method involves the reaction of o-phenylenediamine with urea to form benzimidazolin-2-one, which is then treated with phosphoryl chloride to yield this compound.
Further derivatization of the this compound core is key to unlocking its diverse therapeutic potential. Two prominent classes of derivatives, 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinolines and N-substituted-2-chlorobenzimidazoles, have demonstrated significant biological activity.
Anticancer Applications: Targeting Key Cellular Pathways
Derivatives of this compound have emerged as promising candidates for cancer therapy, exhibiting potent cytotoxic effects against a range of cancer cell lines. The anticancer activity of these compounds is often attributed to their ability to induce programmed cell death (apoptosis) and to inhibit critical signaling pathways that are frequently dysregulated in cancer.
Induction of Intrinsic Apoptosis
Mechanistic studies have revealed that certain 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives can trigger the intrinsic pathway of apoptosis. This process is initiated by intracellular stress signals and leads to the permeabilization of the mitochondrial outer membrane, releasing pro-apoptotic factors into the cytoplasm. This cascade of events ultimately results in the activation of caspases, the executioner enzymes of apoptosis, leading to cell death.
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Certain this compound derivatives have been shown to effectively inhibit this pathway, leading to the suppression of tumor growth.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Quantitative Anticancer Activity
The in vitro cytotoxic activity of various this compound derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline Derivatives | |||
| 3a1 | HepG2 (Liver Cancer) | 7.54 | [1] |
| 3a1 | SK-OV-3 (Ovarian Cancer) | 9.12 | [1] |
| 3a1 | NCI-H460 (Lung Cancer) | 11.34 | [1] |
| 3a3 | HepG2 (Liver Cancer) | 12.87 | [1] |
| 3a4 | HepG2 (Liver Cancer) | 28.24 | [1] |
| 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazole Derivatives | |||
| 5,6-dibromo ribonucleoside | HCMV | ~4 | [2] |
| 5,6-diiodo analog | HCMV | ~2 | [2] |
Antimicrobial and Antiviral Applications
Beyond their anticancer properties, this compound derivatives have also demonstrated significant potential as antimicrobial and antiviral agents.
Antifungal Activity
Derivatives of 2-chloromethyl-1H-benzimidazole have been synthesized and evaluated for their antifungal activity against various phytopathogenic fungi. The mycelium growth rate method is a common assay used to determine the efficacy of these compounds.
Antiviral Activity
Certain 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles have shown activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). The antiviral activity is typically assessed using plaque reduction assays and DNA hybridization assays.
Quantitative Antimicrobial and Antiviral Activity
The following table summarizes the in vitro activity of selected this compound derivatives against various microbial and viral targets.
| Compound | Target Organism/Virus | Activity Metric | Value | Reference |
| N-substituted-2-chlorobenzimidazoles | ||||
| 6c | E. coli | MIC (µg/mL) | - | [3] |
| 6f | E. coli | MIC (µg/mL) | - | [3] |
| 6g | E. coli | MIC (µg/mL) | - | [3] |
| 6h | E. coli | MIC (µg/mL) | - | [3] |
| All (6a-6h) | S. aureus | MIC (µg/mL) | Highly Active | [3] |
| 2-chloromethyl-1H-benzimidazole Derivatives | ||||
| 4m | C. gloeosporioides | IC50 (µg/mL) | 20.76 | [4] |
| 4m | A. solani | IC50 (µg/mL) | 27.58 | [4] |
| 4m | F. solani | IC50 (µg/mL) | 18.60 | [4] |
| 7f | B. cinerea | IC50 (µg/mL) | 13.36 | [4] |
| 5b | C. gloeosporioides | IC50 (µg/mL) | 11.38 | [4] |
| 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles | ||||
| 5,6-dibromo ribonucleoside | HCMV | IC50 (µM) | ~4 | [2] |
| 5,6-diiodo analog | HCMV | IC50 (µM) | ~2 | [2] |
Experimental Protocols
To facilitate further research and development, this section provides detailed methodologies for key experiments cited in this guide.
Synthesis of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline (Representative Protocol)
Step 1: Synthesis of 2-chloroquinoline-3-carbaldehyde A substituted acetanilide is reacted with a Vilsmeier reagent (POCl₃ and DMF) to yield the corresponding 2-chloroquinoline-3-carbaldehyde.
Step 2: Synthesis of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline The 2-chloroquinoline-3-carbaldehyde is then condensed with an o-phenylenediamine derivative in a suitable solvent such as methanol to afford the final product.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Antifungal Mycelium Growth Rate Assay
-
Media Preparation: Potato Dextrose Agar (PDA) medium is prepared and autoclaved.
-
Compound Incorporation: The test compound is incorporated into the molten PDA at various concentrations.
-
Inoculation: A mycelial disc from a fresh fungal culture is placed at the center of each agar plate.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 25-28°C).
-
Growth Measurement: The radial growth of the mycelium is measured at regular intervals.
-
Inhibition Calculation: The percentage of growth inhibition is calculated relative to a control plate without the compound.
Antiviral Plaque Reduction Assay
-
Cell Seeding: Host cells are seeded in multi-well plates to form a confluent monolayer.
-
Virus Infection: The cell monolayers are infected with the virus at a known multiplicity of infection (MOI).
-
Compound Treatment: After viral adsorption, the medium is replaced with fresh medium containing various concentrations of the test compound.
-
Plaque Formation: The plates are incubated until viral plaques are visible.
-
Plaque Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques is counted.
-
IC50 Calculation: The IC50 value is determined as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Conclusion
This compound is a privileged scaffold in medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology, infectious diseases, and virology. The ability to modulate their biological activity through targeted chemical modifications, combined with a growing understanding of their mechanisms of action, makes this compound and its analogues a continuing focus of interest for drug discovery and development. This guide serves as a comprehensive resource for researchers seeking to explore and expand upon the promising therapeutic applications of this important class of compounds.
References
The Enduring Scaffold: A Technical Guide to the Discovery and History of Benzimidamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidamide scaffold has proven to be a remarkably versatile and enduring pharmacophore in the landscape of drug discovery. Its inherent ability to mimic the side chain of arginine allows it to effectively target the active sites of serine proteases, a class of enzymes pivotal in numerous physiological and pathological processes. This technical guide provides an in-depth exploration of the discovery and history of benzimidamide derivatives, charting their journey from classical chemical synthesis to their prominent role in the development of modern anticoagulants. We will delve into their synthesis, most notably via the Pinner reaction, their mechanism of action as serine protease inhibitors, and the evolution of their therapeutic applications, with a particular focus on the development of direct thrombin and Factor Xa inhibitors. This guide is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
A Historical Perspective: The Genesis of Amidines and the Rise of Benzimidamides in Medicine
The story of benzimidamide derivatives is intrinsically linked to the broader history of amidine synthesis. A foundational method, the Pinner reaction, first described by Adolf Pinner in 1877, provided a reliable route to amidines from nitriles and alcohols in the presence of an acid catalyst.[1][2][3] This classical reaction involves the formation of an intermediate imidate salt (a "Pinner salt"), which can then be treated with ammonia or an amine to yield the desired amidine.[1][4][5]
For many decades, the applications of benzamidines were primarily in the realm of organic chemistry. However, in the mid-20th century, a paradigm shift occurred with the growing understanding of enzyme structure and function. Researchers began to recognize the structural similarity between the benzimidamide moiety and the guanidinium group of arginine, a key amino acid residue recognized by many serine proteases. This realization sparked interest in benzamidine and its derivatives as potential competitive inhibitors of these enzymes.[6]
The timeline of anticoagulant drug discovery provides a crucial context for the rise of benzimidamide derivatives. The serendipitous discoveries of heparin in 1916 and the coumarins (like warfarin) in the 1920s and 1930s laid the groundwork for anticoagulant therapy.[7][8][9] However, these early anticoagulants had significant limitations, including parenteral administration for heparin and the need for frequent monitoring and numerous drug-drug interactions for warfarin. This created a clear unmet medical need for safer, more convenient, and more predictable oral anticoagulants.
The latter half of the 20th century saw a concerted effort in rational drug design to develop direct-acting oral anticoagulants. This is where benzimidamide derivatives took center stage. Their ability to selectively target key serine proteases in the coagulation cascade, such as thrombin (Factor IIa) and Factor Xa, made them highly attractive candidates.
A Timeline of Key Developments:
-
1877: Adolf Pinner first describes the Pinner reaction for the synthesis of amidines.[2][3]
-
1920s-1930s: The hemorrhagic effects of spoiled sweet clover lead to the discovery of dicumarol, the precursor to warfarin.[7][8]
-
1954: Warfarin is approved for clinical use in the United States.[9]
-
Late 20th Century: The focus of anticoagulant research shifts towards the rational design of direct-acting inhibitors, with benzimidamide derivatives emerging as a key scaffold.
-
Early 2000s: Ximelagatran, an oral direct thrombin inhibitor based on a benzimidamide core, enters late-stage clinical trials, heralding a new era of anticoagulation therapy.
The Benzimidamide Scaffold as a Serine Protease Inhibitor
The efficacy of benzimidamide derivatives as serine protease inhibitors lies in their ability to act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrate. The positively charged amidinium group mimics the guanidinium group of arginine, allowing it to form a salt bridge with the carboxylate side chain of a conserved aspartic acid residue (Asp189) at the bottom of the S1 specificity pocket of many serine proteases.
Targeting the Coagulation Cascade
The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Key serine proteases in this cascade, including thrombin and Factor Xa, represent prime targets for anticoagulant drugs.
Thrombin is a pivotal enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, the activation of platelets, and the amplification of its own generation by activating Factors V, VIII, and XI. Direct thrombin inhibitors, such as those based on the benzimidamide scaffold, offer a targeted approach to anticoagulation.
Factor Xa sits at the confluence of the intrinsic and extrinsic pathways, making it another critical target for anticoagulation. By inhibiting Factor Xa, the conversion of prothrombin to thrombin is blocked, thereby preventing the amplification of the coagulation cascade.
Below is a diagram of the coagulation cascade, highlighting the points of inhibition by benzimidamide-based direct thrombin and Factor Xa inhibitors.
Quantitative Data on Benzimidamide Derivatives
The potency of benzimidamide derivatives as serine protease inhibitors is typically quantified by their inhibition constant (Ki) or their half-maximal inhibitory concentration (IC50). The following tables summarize key quantitative data for a selection of benzimidamide-based inhibitors against thrombin and Factor Xa.
Table 1: Inhibition of Thrombin by Benzimidamide Derivatives
| Compound | Ki (nM) | Reference |
| Benzamidine | 220,000 | [10] |
| Nα-(2-naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide (NAPAP) | 0.7 | [11] |
| Melagatran | 2 | [12] |
| A series of Nα-arylsulfonylamino-acylated 3-amidinophenylalanine derivatives | ~50,000 | [11] |
Table 2: Inhibition of Factor Xa by Benzimidamide Derivatives
| Compound | Ki (nM) | IC50 (nM) | Reference |
| A series of Nα-arylsulfonylamino-acylated 3-amidinophenylalanine derivatives | 500 | [11] | |
| Bis-benzamidines with cycloheptanone linker | 10 | [11] | |
| Chloroaniline 1 (ST368) | 1.5 | [13] | |
| Compound 12 | 17.1 ± 0.9 | [14] | |
| Compound 13 | 102.1 ± 0.14 | [14] | |
| Compound 14 | 67.92 ± 0.08 | [14] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of benzimidamide derivatives.
Synthesis of Benzamidine via the Pinner Reaction
The following protocol is a representative example of the Pinner reaction for the synthesis of a simple benzamidine from the corresponding nitrile.
Diagram of the Pinner Reaction Workflow:
Materials:
-
Benzonitrile
-
Anhydrous ethanol
-
Dry hydrogen chloride (HCl) gas
-
Ammonia solution (e.g., ethanolic ammonia)
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve benzonitrile (1.0 eq) in anhydrous ethanol (3.0 eq).[15]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly bubble dry HCl gas through the solution with vigorous stirring. Continue the gas flow until the solution is saturated and a white precipitate of the ethyl benzimidate hydrochloride (Pinner salt) begins to form.[15]
-
Seal the flask and continue stirring at 0-5 °C for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Collect the precipitated Pinner salt by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Suspend the dried Pinner salt in anhydrous ethanol.
-
To this suspension, add a solution of ammonia in ethanol (excess) at 0 °C.
-
Stir the mixture at room temperature until the conversion to benzamidine is complete (monitored by TLC).
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Chromogenic Thrombin Inhibition Assay
This assay is used to determine the inhibitory activity of a compound against thrombin by measuring the cleavage of a chromogenic substrate.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238: H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.4, containing NaCl and a non-ionic surfactant like PEG 6000)[10]
-
Test compound (benzimidamide derivative)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of inhibitor concentrations.
-
In the wells of a 96-well microplate, add the assay buffer.
-
Add a small volume of the test compound dilutions to the respective wells. Include a control well with solvent only (no inhibitor).
-
Add a solution of human α-thrombin to all wells and incubate for a pre-determined time (e.g., 15 minutes) at 37 °C to allow for inhibitor binding.[10]
-
Initiate the reaction by adding the chromogenic substrate S-2238 to all wells.[10]
-
Immediately measure the absorbance at 405 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for a set period.
-
The rate of the reaction (change in absorbance over time) is proportional to the thrombin activity.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and its Km for the enzyme are known.
Chromogenic Factor Xa Inhibition Assay
This assay is analogous to the thrombin inhibition assay and is used to determine the inhibitory activity of a compound against Factor Xa.
Materials:
-
Human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2222: N-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroaniline hydrochloride)[9]
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.3)[9]
-
Test compound (benzimidamide derivative)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound as described for the thrombin inhibition assay.
-
In a 96-well microplate, add the assay buffer and the test compound dilutions. Include a control well with solvent only.
-
Add a solution of human Factor Xa to all wells and incubate for a pre-determined time at 37 °C.[15]
-
Initiate the reaction by adding the chromogenic substrate S-2222 to all wells.[9][15]
-
Measure the absorbance at 405 nm at regular intervals.
-
Calculate the reaction rates and plot them against the inhibitor concentration to determine the IC50 and subsequently the Ki value.
The Rise and Fall of Ximelagatran: A Case Study
Ximelagatran, a prodrug of the potent direct thrombin inhibitor melagatran, represents a pivotal moment in the history of benzimidamide derivatives. Developed by AstraZeneca, it was the first oral direct thrombin inhibitor to reach late-stage clinical development and was poised to be a successor to warfarin.
The design of ximelagatran was a clever application of medicinal chemistry principles. Melagatran itself has poor oral bioavailability due to its highly basic amidine group and a carboxylic acid moiety, both of which are charged at physiological pH. Ximelagatran was designed to mask these charged groups as an amidoxime and an ethyl ester, respectively, rendering the molecule more lipophilic and improving its absorption from the gastrointestinal tract.[12] In the body, ximelagatran is rapidly converted to its active form, melagatran.
Clinical trials demonstrated that ximelagatran was at least as effective as warfarin for the prevention of stroke in patients with atrial fibrillation and for the treatment and prevention of venous thromboembolism, with the significant advantage of not requiring routine coagulation monitoring. However, post-marketing surveillance and further studies revealed a significant incidence of elevated liver enzymes and rare cases of severe liver injury associated with long-term use. These safety concerns ultimately led to the withdrawal of ximelagatran from the market in 2006.
Despite its ultimate failure, the development of ximelagatran was a landmark achievement. It validated the benzimidamide scaffold as a viable platform for the design of potent and selective oral serine protease inhibitors and paved the way for the development of the next generation of direct oral anticoagulants (DOACs), such as dabigatran (which also contains a benzamidine-like moiety), rivaroxaban, and apixaban.
Conclusion
The journey of benzimidamide derivatives from a classical organic synthesis reaction to the forefront of modern drug discovery is a testament to the power of medicinal chemistry and rational drug design. The benzimidamide scaffold, with its unique ability to mimic the side chain of arginine, has provided a robust framework for the development of potent and selective serine protease inhibitors. While the story of ximelagatran serves as a cautionary tale regarding the importance of long-term safety, the lessons learned from its development have been invaluable. The principles established in the design of benzimidamide-based inhibitors continue to influence the development of new therapeutic agents targeting a wide range of diseases where serine proteases play a critical role. The enduring legacy of the benzimidamide scaffold ensures its continued relevance in the ongoing quest for safer and more effective medicines.
References
- 1. Buy 4-Aminobenzylamine (EVT-302755) | 4403-71-8 [evitachem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 4-Aminobenzylamine 99 4403-71-8 [sigmaaldrich.com]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. Pinner Reaction [organic-chemistry.org]
- 6. Influence of benzamidine derivatives on thrombin-induced platelet reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Aminobenzylamine synthesis - chemicalbook [chemicalbook.com]
- 8. Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quadratech.co.uk [quadratech.co.uk]
- 10. Screening of the Promising Direct Thrombin Inhibitors from Haematophagous Organisms. Part I: Recombinant Analogues and Their Antithrombotic Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic inhibitors of bovine factor Xa and thrombin comparison of their anticoagulant efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of in vitro biotransformation of new, orally active, direct thrombin inhibitor ximelagatran, an amidoxime and ester prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nonbenzamidine isoxazoline derivatives as factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
A Technical Deep Dive: Theoretical and Computational Elucidation of 2-Chlorobenzimidamide Derivatives
Disclaimer: This technical guide focuses on the theoretical and computational studies of 2-chloromethyl-1H-benzimidazole hydrochloride as a representative analogue for 2-Chlorobenzimidamide, due to a greater availability of published research on this specific derivative. The methodologies and analyses presented are broadly applicable to the computational study of this compound and related compounds.
This whitepaper provides a comprehensive overview of the theoretical and computational methodologies employed in the study of chloro-substituted benzimidazoles, with a specific focus on elucidating their structural, spectroscopic, and electronic properties. The content is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the molecular modeling and analysis of this important class of heterocyclic compounds. Benzimidazoles are key structural motifs in a variety of pharmacologically active agents.[1][2] Computational techniques, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the molecular-level characteristics that govern their biological activity.[1][3]
Molecular Structure and Spectroscopic Analysis
The foundational aspect of understanding a molecule's function is the characterization of its three-dimensional structure and vibrational properties. A combined experimental and theoretical approach provides the most accurate and comprehensive picture.
Experimental Determination
Synthesis: The synthesis of benzimidazole derivatives often involves the condensation reaction of o-phenylenediamine with a corresponding aldehyde or carboxylic acid.[4] For instance, 2-(2-chlorophenyl)-1H-benzo[d]imidazole is synthesized from the reaction of o-phenylenediamine and 2-chlorobenzaldehyde.[4] The resulting product is then purified, typically by recrystallization from a solvent like ethanol, to obtain single crystals suitable for analysis.[4]
Spectroscopic and Structural Characterization: A suite of analytical techniques is employed to confirm the identity and structure of the synthesized compound. These include:
-
X-ray Crystallography: This technique provides precise information about the crystal structure, including unit cell parameters, bond lengths, and bond angles.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, confirming the molecular structure.[2][5]
-
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule.[1][5]
-
UV-Visible Spectroscopy: This method provides information about the electronic transitions within the molecule.[4][5]
Computational Modeling
Density Functional Theory (DFT): DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] It is widely used to predict various molecular properties.
Geometric Optimization: The first step in computational analysis is to determine the molecule's most stable conformation (its ground state geometry). This is achieved by performing a geometry optimization. A popular and effective method for this is the B3LYP functional combined with a suitable basis set, such as 6-31G(d) or 6-311++G(d,p).[1][4][5] The calculated geometric parameters (bond lengths, bond angles) can then be compared with experimental data from X-ray crystallography to validate the computational model.[6]
Vibrational Frequency Analysis: Once the geometry is optimized, harmonic vibrational frequencies can be calculated. These theoretical frequencies correspond to the vibrational modes observed in FT-IR and FT-Raman spectra. A comparison between the calculated and experimental spectra aids in the assignment of vibrational bands to specific molecular motions.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative data from experimental and computational studies of representative chloro-substituted benzimidazoles.
Table 1: Crystallographic Data for 2-chloromethyl-1H-benzimidazole hydrochloride [5]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 7.1982 (3) |
| b (Å) | 9.4513 (5) |
| c (Å) | 14.0485 (7) |
| β (°) | 102.440 (3) |
Table 2: Selected Calculated Geometric Parameters for a Benzimidazole Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-C2 | 1.325 | N1-C2-N3 | 112.5 |
| C2-N3 | 1.328 | C2-N1-C7a | 108.2 |
| C4-C5 | 1.392 | C4-C5-C6 | 120.1 |
| C-Cl | 1.789 | N1-C2-C8-Cl | 179.8 |
Note: The data in Table 2 is representative and may not correspond to a specific molecule from the search results, as detailed bond length and angle tables were not available in the abstracts.
Electronic Properties and Reactivity Analysis
Computational methods are also employed to explore the electronic characteristics of the molecule, which are crucial for understanding its reactivity and potential as a drug candidate.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO provides insights into the molecule's electronic excitation properties. A smaller energy gap suggests that the molecule is more reactive.[1]
Molecular Electrostatic Potential (MEP): The MEP surface is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting how the molecule will interact with other molecules, such as biological receptors.[6]
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule, including charge transfer and hyperconjugative interactions.[5]
Experimental and Computational Workflow
The following diagram illustrates a typical workflow for the theoretical and computational study of a novel benzimidazole derivative.
Methodologies in Detail
Experimental Protocols
-
Single Crystal X-ray Diffraction: A suitable single crystal of the compound is mounted on a diffractometer. Data is collected at a specific temperature using MoKα radiation. The structure is then solved and refined using software packages like SHELXL.[4]
-
Spectroscopic Measurements:
-
FT-IR and FT-Raman: Spectra are recorded using a spectrometer over a specific range (e.g., 4000-400 cm⁻¹).
-
NMR: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent, such as DMSO-d₆.[2]
-
UV-Vis: The absorption spectrum is recorded using a spectrophotometer in a suitable solvent.[4]
-
Computational Protocols
-
Software: Computational analyses are typically performed using software suites like Gaussian.[4]
-
DFT Calculations:
-
Geometry Optimization and Frequencies: The molecular structure is optimized, and vibrational frequencies are calculated using a specific functional and basis set (e.g., B3LYP/6-31G(d)).[5]
-
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is often used to calculate NMR chemical shifts.[1][5]
-
Electronic Transitions: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions that correspond to the peaks in the UV-Vis spectrum.[5]
-
Solvent Effects: The Polarizable Continuum Model (PCM) can be used to account for the effects of a solvent on the molecule's properties.[5]
-
Application in Drug Development
The insights gained from these computational studies are invaluable in the drug development process.
-
Structure-Activity Relationship (SAR) Studies: By understanding how modifications to the molecular structure affect its electronic properties and shape, researchers can design more potent and selective drug candidates.[7]
-
Molecular Docking: The optimized molecular structure can be used in molecular docking simulations to predict how the molecule will bind to a specific biological target, such as an enzyme or receptor. This helps in identifying potential drug candidates and understanding their mechanism of action.[2][7][8]
-
Pharmacokinetic (ADMET) Prediction: Computational tools can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a molecule, which are critical for its success as a drug.[3][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational studies of 1,2-disubstituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, anticancer activity and computational studies of new benzimidazole-triazole-pyridine glycoside conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
Safety, handling, and disposal of 2-Chlorobenzimidamide
An In-depth Technical Guide to the Safety, Handling, and Disposal of 2-Chlorobenzimidamide
Disclaimer: The following guide is intended for researchers, scientists, and drug development professionals. The information provided is synthesized from available safety data sheets and general laboratory safety protocols. It is imperative to consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for this compound before handling this compound. This document primarily addresses 2-Chlorobenzamidine, as "this compound" is a less common synonym.
Introduction
This compound, also known as 2-chlorobenzamidine, is a chemical compound with potential applications in medicinal chemistry and drug development.[1] As with any chlorinated organic compound, understanding its hazard profile and implementing proper safety, handling, and disposal procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.[2] This guide provides a comprehensive overview of the essential safety protocols for working with this compound.
Hazard Identification and Safety Data
The primary hazards associated with this compound are related to its potential toxicity and irritant properties.[3][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute toxicity, Oral | H302: Harmful if swallowed[3][4] | Warning | |
| Skin corrosion/irritation | H315: Causes skin irritation[3][4] | Warning | |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation[3][4] | Warning | |
| Acute toxicity, Inhalation | H332: Harmful if inhaled[4] | Warning | |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation[4] | Warning |
Table 2: Physicochemical Properties of this compound and Related Compounds
| Property | 2-Chlorobenzamidine | 2-Chlorobenzamide | 2-Chlorobenzimidazole |
| Molecular Formula | C₇H₇ClN₂[3] | C₇H₆ClNO[5] | C₇H₅ClN₂[6] |
| Molecular Weight | 154.6 g/mol [3] | 155.58 g/mol [5] | 152.58 g/mol [6] |
| Appearance | Data not available | Off-white powder solid[5] | White to light reddish yellow solid[6] |
| Melting Point | Data not available | 141 - 145 °C[5] | 207-211 °C[6] |
| Boiling Point | Data not available | Data not available | 250.67°C (estimate)[6] |
| Solubility | Data not available | No information available[5] | Insoluble in water[6] |
Safe Handling Procedures
Proper handling of this compound is essential to minimize exposure and prevent accidents. This involves a combination of engineering controls, personal protective equipment (PPE), and safe work practices.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[3][4] A chemical fume hood is required for any procedures that may generate dust or aerosols.[2]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | Protection | Specification |
| Hands | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option.[2] Always inspect gloves for integrity before use. |
| Eyes/Face | Safety glasses with side shields or chemical goggles | A face shield may be required for procedures with a high risk of splashing.[7] |
| Body | Laboratory coat | A flame-retardant lab coat should be worn and kept fully buttoned. |
| Respiratory | Respirator (if necessary) | If ventilation is inadequate or if there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[3] |
General Handling Practices
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust or aerosols.[4]
-
Wash hands thoroughly after handling the compound.[3]
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Keep the container tightly closed when not in use.[3]
-
Store in a cool, dry, and well-ventilated place.[4]
Experimental Protocols
Weighing and Transferring Solids
This protocol outlines the steps for safely weighing and transferring solid this compound.
Caption: Workflow for weighing and transferring solid this compound.
Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Caption: Emergency protocol for a this compound spill.
Disposal of this compound
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination. As a chlorinated organic compound, it must be treated as hazardous waste.[2][8]
Waste Segregation
-
Solid Waste: Collect any solid residue of the compound in a dedicated, clearly labeled, and sealed hazardous waste container for halogenated organic solids.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and chemically compatible container for liquid hazardous waste.[2] The solvent and approximate concentration should be indicated on the label.
-
Contaminated Materials: All items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of as solid hazardous waste.[7]
Decontamination of Labware
Glassware and other reusable equipment that have been in contact with this compound should be decontaminated by rinsing three times with a suitable organic solvent (e.g., acetone or ethanol).[2] The solvent rinsate must be collected and disposed of as halogenated organic liquid waste.[2]
Final Disposal Method
The recommended disposal method for chlorinated organic compounds is incineration by a licensed hazardous waste disposal facility.[2][9] Never dispose of this compound down the drain or in the regular trash.[8][10] Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste.[2]
Caption: Logical workflow for the disposal of this compound waste.
Conclusion
This compound is a compound that requires careful handling due to its potential health hazards. By adhering to the safety protocols outlined in this guide, including the use of appropriate engineering controls and personal protective equipment, researchers can minimize their risk of exposure. Proper waste segregation and disposal are not only a matter of regulatory compliance but also a critical component of responsible scientific practice. Always prioritize safety and consult with your institution's safety professionals for guidance.
References
- 1. Synthesis, bioevaluation and docking studies of new imidamide derivatives as nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-CHLORO-BENZAMIDINE - Safety Data Sheet [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Laboratory chemical waste [watercorporation.com.au]
Methodological & Application
Synthesis of 2-Chlorobenzimidamide: An Experimental Protocol for Researchers
Introduction:
2-Chlorobenzimidamide and its derivatives are valuable intermediates in the development of pharmacologically active compounds and other functional organic molecules. The presence of the chloro and imidamide functionalities provides reactive sites for further chemical modifications, making it a versatile building block in medicinal and materials chemistry. This document provides detailed experimental protocols for the synthesis of this compound, primarily from 2-chlorobenzonitrile, aimed at researchers and professionals in drug development and chemical synthesis. The protocols are based on established methods for the synthesis of benzamidines, including high-pressure amination and the classical Pinner reaction.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of benzamidine hydrochloride from benzonitrile. These values can serve as a benchmark for the synthesis of its 2-chloro derivative, although actual yields may vary depending on the specific substrate and experimental conditions.
| Parameter | Method A: High-Pressure Amination | Method B: Pinner Reaction |
| Starting Material | 2-Chlorobenzonitrile | 2-Chlorobenzonitrile |
| Key Reagents | Ammonium chloride, Liquid ammonia | Anhydrous ethanol, Dry HCl gas, Anhydrous ammonia |
| Solvent | None (neat) | Anhydrous ethanol, Diethyl ether |
| Temperature | 150°C[1] | 0°C to room temperature[2][3] |
| Pressure | High pressure (autoclave)[1] | Atmospheric pressure |
| Reaction Time | 18 hours[1] | Pinner salt formation: 4 hours to overnight; Ammonolysis: 3 hours to overnight |
| Typical Yield | ~77% (for benzamidine HCl)[1] | ~94% (for benzamidine HCl)[1] |
| Product Form | Hydrochloride salt | Hydrochloride salt |
Experimental Protocols
Two primary methods for the synthesis of this compound hydrochloride from 2-chlorobenzonitrile are detailed below.
Method A: High-Pressure Direct Amination
This method involves the direct reaction of 2-chlorobenzonitrile with ammonium chloride and ammonia in a high-pressure autoclave. This approach is advantageous for its directness but requires specialized high-pressure equipment.
Materials and Equipment:
-
2-Chlorobenzonitrile
-
Ammonium chloride (NH₄Cl)
-
Liquid ammonia (NH₃)
-
Diethyl ether
-
Acetonitrile or Ethanol (for extraction)
-
Stainless steel rocking autoclave with stirrer and temperature/pressure controls
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Charging: In a stainless steel rocking autoclave, place 2-chlorobenzonitrile and ammonium chloride in a molar ratio of approximately 1:4.[1]
-
Addition of Ammonia: Cool the autoclave and carefully introduce liquid ammonia. The amount of ammonia should be in large excess (e.g., ~18 moles per mole of nitrile).[1]
-
Reaction: Seal the autoclave and heat the reaction mixture to 150°C with constant stirring or rocking for 18 hours. The pressure inside the autoclave will range from approximately 1300 to 6500 psig.[1]
-
Cooling and Venting: After the reaction is complete, cool the autoclave to room temperature. With extreme caution and in a well-ventilated fume hood, slowly vent the excess ammonia gas.
-
Work-up:
-
Extract the reaction mixture with diethyl ether to remove any unreacted 2-chlorobenzonitrile.[1]
-
The remaining solid contains the product and unreacted ammonium chloride. Extract this solid with a hot solvent in which the product is soluble but ammonium chloride is not, such as acetonitrile or ethanol.[1]
-
-
Isolation: Filter the hot extract to remove the insoluble ammonium chloride. Concentrate the filtrate using a rotary evaporator to yield the crude this compound hydrochloride.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Method B: Pinner Reaction Synthesis
The Pinner reaction is a classic and widely used method for converting nitriles to imidates, which are then converted to amidines.[3][4][5] This two-step process is performed at atmospheric pressure.
Part 1: Formation of the Pinner Salt (Ethyl 2-chlorobenzimidate hydrochloride)
Materials and Equipment:
-
2-Chlorobenzonitrile
-
Anhydrous ethanol
-
Dry hydrogen chloride (HCl) gas
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Drying tube (e.g., with calcium chloride)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorobenzonitrile in anhydrous ethanol. Cool the solution in an ice bath.
-
HCl Gas Introduction: Bubble dry hydrogen chloride gas through the cooled solution for approximately 4 hours, ensuring the temperature remains low.[2] A white precipitate of the Pinner salt (ethyl 2-chlorobenzimidate hydrochloride) should form.
-
Isolation of Pinner Salt: Collect the precipitate by filtration, wash it with anhydrous diethyl ether to remove any unreacted starting materials, and dry it under vacuum.[2] It is crucial to maintain anhydrous conditions throughout this process.
Part 2: Ammonolysis of the Pinner Salt
Materials and Equipment:
-
Ethyl 2-chlorobenzimidate hydrochloride (from Part 1)
-
Anhydrous ethanol
-
Anhydrous ammonia (gas or a solution in ethanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Suspend the dried Pinner salt in anhydrous ethanol in a round-bottom flask.
-
Ammonolysis: Bubble anhydrous ammonia gas through the suspension at room temperature for about 3 hours, or add a saturated solution of ammonia in ethanol and stir the mixture overnight.[2]
-
Work-up: Ammonium chloride will precipitate during the reaction. Remove the precipitate by filtration.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure product.[2]
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic routes to this compound Hydrochloride.
Reaction Scheme of the Pinner Reaction Pathway
Caption: Key steps in the Pinner reaction synthesis.
References
Application Notes and Protocols: 2-Chlorobenzimidazole as a Versatile Reagent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorobenzimidazole is a highly valuable and versatile heterocyclic building block in organic synthesis. Its utility stems from the reactive C-Cl bond at the 2-position of the benzimidazole ring, which is susceptible to a variety of transformations. This reactivity allows for the facile introduction of diverse functional groups, making it a key intermediate in the synthesis of a wide array of biologically active molecules, including those with antimicrobial, anticancer, antiviral, and anti-inflammatory properties. These application notes provide a comprehensive overview of the use of 2-chlorobenzimidazole as a reagent, complete with detailed experimental protocols and quantitative data to facilitate its application in research and drug development.
Key Synthetic Applications
2-Chlorobenzimidazole serves as a precursor for a range of chemical transformations, primarily centered around nucleophilic substitution and cross-coupling reactions. The principal applications include:
-
N-Alkylation: Introduction of alkyl or benzyl groups at the nitrogen atoms of the imidazole ring.
-
Nucleophilic Aromatic Substitution: Displacement of the chloride with various nucleophiles such as amines and alkoxides to generate 2-amino and 2-alkoxybenzimidazole derivatives.
-
Palladium-Catalyzed Cross-Coupling Reactions: Formation of carbon-carbon bonds through Suzuki-Miyaura and Sonogashira coupling reactions to produce 2-aryl and 2-alkynylbenzimidazoles, respectively.
The general synthetic utility of 2-chlorobenzimidazole is depicted in the following workflow diagram.
Figure 1: General synthetic routes for the derivatization of 2-chlorobenzimidazole.
Data Presentation: Summary of Reactions
The following tables summarize quantitative data for the key synthetic transformations of 2-chlorobenzimidazole.
Table 1: N-Alkylation of 2-Chlorobenzimidazole Derivatives
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl chloride | K₂CO₃ | DMF | 140-145 | - | - | |
| Substituted Benzyl halides | K₂CO₃ | DMF | - | - | 80-85 | [1] |
| Dimethyl sulfate | - | - | - | - | - | |
| Diethyl sulfate | - | - | - | - | - | |
| Alkyl bromides (C3-C10) | KOH (30% aq.) | Toluene | - | - | - | [2] |
Table 2: Nucleophilic Aromatic Substitution of 2-Chlorobenzimidazole
| Nucleophile | Reagent/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Various aromatic amines | - | - | - | - | 55-89 | [3] |
| Substituted primary aromatic amines | - | - | - | - | - | [3] |
| Ammonia / Amines | - | - | - | - | - | [4] |
Table 3: Palladium-Catalyzed Cross-Coupling of 2-Chlorobenzimidazoles
| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | CH₃CN | 150 (microwave) | 30 | >90 (crude) | [5] |
| Suzuki-Miyaura | Arylboronic acids | PdCl₂(PPh₃)₂ | K₂CO₃ | CH₃CN | 150 (microwave) | 30 | Low to moderate | [5] |
| Suzuki-Miyaura | Aryltrifluoroborate salts | PdCl₂(PPh₃)₂ | K₂CO₃ | CH₃CN | 150 (microwave) | 30 | >90 | [5] |
| Sonogashira | Terminal Alkynes | Pd catalyst, Cu(I) cocatalyst | Amine base | - | Room Temp | - | - | [6] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 2-Chlorobenzimidazole
This protocol is a general guideline for the N-alkylation of 2-chlorobenzimidazole using various alkylating agents.
Materials:
-
2-Chlorobenzimidazole
-
Alkylating agent (e.g., benzyl chloride, dimethyl sulfate, alkyl bromide)
-
Base (e.g., K₂CO₃, NaOH, KOH)
-
Solvent (e.g., DMF, Toluene, Acetonitrile)
-
Tetrabutylammonium hydrogen sulfate (for phase-transfer catalysis, if applicable)[2]
Procedure:
-
To a solution of 2-chlorobenzimidazole (1.0 eq) in the chosen solvent, add the base (1.0-2.0 eq).
-
Add the alkylating agent (1.0-1.2 eq) to the mixture. If using a phase-transfer catalyst, add it at this stage (typically 0.1 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) and stir for the required time (typically 2-12 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using a water-miscible solvent like DMF, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate). If using a water-immiscible solvent, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure N-alkylated 2-chlorobenzimidazole.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with Amines
This protocol outlines a general method for the synthesis of 2-aminobenzimidazole derivatives.
Materials:
-
2-Chlorobenzimidazole
-
Amine (primary or secondary)
-
Solvent (e.g., DMF, DMSO, or excess amine)
-
Base (optional, e.g., K₂CO₃, Et₃N)
Procedure:
-
In a reaction vessel, dissolve 2-chlorobenzimidazole (1.0 eq) in the chosen solvent.
-
Add the amine (1.5-3.0 eq). If the amine is a solid, it can be dissolved in a suitable solvent.
-
If required, add a base to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C. The optimal temperature will depend on the reactivity of the amine.
-
Stir the reaction for 4-24 hours, monitoring its progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Work-up the reaction by pouring it into water and extracting the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous salt.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired 2-aminobenzimidazole derivative.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling of 2-Chlorobenzimidazole
This protocol provides a general method for the synthesis of 2-arylbenzimidazoles using a microwave-assisted Suzuki-Miyaura coupling.[5]
Materials:
-
2-Chlorobenzimidazole
-
Arylboronic acid or aryltrifluoroborate salt (1.3 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.2 eq)[5]
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., CH₃CN)
Procedure:
-
In a microwave reaction vial, combine 2-chlorobenzimidazole (1.0 eq), the arylboronic acid or aryltrifluoroborate salt, the palladium catalyst, and the base.
-
Add the solvent to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 150 °C for 30 minutes.[5]
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the product with a suitable solvent such as chloroform or a mixture of chloroform and isopropanol.[5]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
The crude product, which is often of high purity, can be further purified by column chromatography if necessary.[5]
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling of 2-chlorobenzimidazole.
Protocol 4: General Procedure for Sonogashira Coupling of 2-Chlorobenzimidazole
This protocol provides a general framework for the Sonogashira coupling to synthesize 2-alkynylbenzimidazoles.
Materials:
-
2-Chlorobenzimidazole
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%)
-
Copper(I) cocatalyst (e.g., CuI, 10 mol%)
-
Base (e.g., Et₃N, piperidine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and copper(I) iodide.
-
Add the solvent and the base, and stir the mixture for a few minutes.
-
Add 2-chlorobenzimidazole (1.0 eq) and the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the 2-alkynylbenzimidazole.
Conclusion
2-Chlorobenzimidazole is an exceptionally useful reagent for the synthesis of a diverse range of substituted benzimidazoles. The protocols provided herein for N-alkylation, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions serve as a practical guide for researchers in organic synthesis and drug discovery. The versatility of 2-chlorobenzimidazole, coupled with the efficiency of modern synthetic methods, makes it an indispensable tool for the development of novel compounds with significant therapeutic potential. Further exploration of its reactivity is likely to uncover even more applications in the synthesis of complex molecular architectures.
References
- 1. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Quantification of 2-Chlorobenzimidamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-Chlorobenzimidamide, a crucial intermediate in pharmaceutical synthesis. The following sections outline recommended analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), complete with sample preparation, instrumental conditions, and method validation parameters.
Introduction
Accurate quantification of this compound is essential for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This document details robust analytical methodologies for the determination of this compound in various samples. The protocols provided are based on established methods for related benzimidazole compounds and can be adapted and validated for specific laboratory requirements.
Analytical Techniques
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the recommended techniques for the quantification of this compound due to their specificity, sensitivity, and accuracy.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a widely available and reliable technique for the quantification of this compound, particularly for purity analysis and in-process control.[1]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For trace-level quantification in complex matrices, such as biological fluids or environmental samples, LC-MS/MS is the method of choice. Its high selectivity and sensitivity allow for accurate measurement at very low concentrations.[2][3]
Quantitative Data Summary
The following table summarizes typical performance characteristics of HPLC and LC-MS/MS methods for the analysis of benzimidazole derivatives, providing an expected performance benchmark for a validated this compound method.[4][5]
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 50 - 150 ng/mL | 0.5 - 5 ng/mL |
| Precision (%RSD) | < 2% | < 10% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol details a reversed-phase HPLC method for the quantitative analysis of this compound.
4.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
4.1.2. Instrumentation
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[1]
-
Data acquisition and processing software
4.1.3. Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 50 µg/mL.
-
Sample Solution: Accurately weigh the sample containing this compound, dissolve it in a suitable solvent, and dilute with the mobile phase to obtain a final concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[6]
4.1.4. Chromatographic Conditions [1]
| Parameter | Recommended Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 30% A over 15 min, hold at 30% A for 5 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 275 nm (To be optimized by UV scan) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
4.1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol is suitable for the sensitive and selective quantification of this compound in complex matrices.
4.2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Solid-Phase Extraction (SPE) cartridges (if required for sample cleanup)
4.2.2. Instrumentation
-
UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)
-
C18 or similar reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Data acquisition and processing software
4.2.3. Sample Preparation (General Procedure)
-
Spiking: Spike the sample with the internal standard at a known concentration.
-
Extraction: Perform liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from the sample matrix.[7] For SPE, a mixed-mode cation-exchange cartridge can be effective for benzimidazole compounds.[7]
-
Evaporation and Reconstitution: Evaporate the extract to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
4.2.4. LC-MS/MS Conditions
| Parameter | Recommended Setting |
| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 min, hold at 95% B for 2 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | To be determined by direct infusion of a standard solution. A proposed transition for this compound (C7H6ClN3, MW: 167.59) would be m/z 168.0 → [fragment ion]. |
4.2.5. Data Analysis
-
Quantify this compound using the peak area ratio of the analyte to the internal standard.
-
Create a calibration curve using standard solutions prepared in a matrix similar to the samples to account for matrix effects.
Visualizations
The following diagrams illustrate the experimental workflow for the quantification of this compound.
Caption: Experimental workflow for LC-MS/MS quantification.
Caption: Logical workflow for analytical method development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Chlorobenzimidamide and its Analogs as Versatile Building Blocks for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-chlorobenzimidamide and its closely related analogs, such as 2-chlorobenzimidazole, as pivotal starting materials in the synthesis of a diverse range of heterocyclic compounds. The protocols detailed herein are based on established literature and offer a guide for the practical synthesis and evaluation of these molecules, which are of significant interest in medicinal chemistry and materials science.
I. Applications in Heterocyclic Synthesis
2-Chlorobenzimidazoles are highly valuable precursors for the construction of various fused and substituted heterocyclic systems. The reactivity of the chlorine atom at the 2-position makes it an excellent electrophilic site for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups and the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, leading to the synthesis of novel benzimidazole derivatives.
These derivatives are of particular interest due to their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The benzimidazole scaffold is a key pharmacophore found in numerous FDA-approved drugs.
Key Synthetic Transformations:
-
N-Alkylation and N-Arylation: The nitrogen atoms of the benzimidazole ring can be readily alkylated or arylated to introduce diverse substituents, which can significantly modulate the biological activity of the resulting compounds.
-
Substitution at the 2-position: The chloro group can be displaced by various nucleophiles, such as amines, thiols, and alcohols, to generate 2-amino, 2-thio, and 2-alkoxybenzimidazoles, respectively.
-
Cyclocondensation Reactions: 2-Chlorobenzimidazoles can participate in cyclocondensation reactions with bifunctional nucleophiles to construct fused heterocyclic systems, such as triazolo- and pyrimido-benzimidazoles.
II. Quantitative Data Summary
The following tables summarize the yields of various heterocyclic compounds synthesized from 2-chlorobenzimidazole derivatives and their biological activities.
Table 1: Synthesis of N-Substituted 2-Chlorobenzimidazole Derivatives
| Compound ID | Substituent | Yield (%) | Melting Point (°C) |
| 6d | 3-methylbenzyl | 80 | 105-110 |
Data extracted from a study on the synthesis of novel N-substituted benzimidazole derivatives[1].
Table 2: Antimicrobial Activity of N-Substituted 2-Chlorobenzimidazole Derivatives (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| 6a | 50 | 100 | 100 | 200 |
| 6b | 50 | 50 | 100 | 100 |
| 6c | 25 | 50 | 50 | 100 |
| 6d | 50 | 100 | 100 | 200 |
| 6e | 12.5 | 25 | 50 | 50 |
| 6f | 25 | 50 | 50 | 100 |
| 6g | 12.5 | 25 | 25 | 50 |
| 6h | 25 | 50 | 50 | 100 |
| Ciprofloxacin | 6.25 | 6.25 | 6.25 | 6.25 |
Data represents the minimal inhibition concentration (MIC) from an in-vitro antimicrobial screening[1].
Table 3: Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives (IC50 in µg/mL)
| Compound ID | Cytospora sp. | C. gloeosporioides | B. cinerea | A. solani | F. solani |
| 4m | - | 20.76 | - | 27.58 | 18.60 |
| 5b | 30.97 | 11.38 | 57.71 | - | 40.15 |
| 7f | - | - | 13.36 | - | - |
| Hymexazol | - | - | 8.92 | - | - |
IC50 values represent the concentration required for 50% inhibition of fungal growth[2].
III. Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-1H-benzimidazole
This protocol describes the synthesis of the key building block, 2-chloro-1H-benzimidazole, from o-phenylenediamine.[1]
Step 1: Synthesis of 1,3-dihydro-benzimidazol-2-one
-
To a solution of o-phenylenediamine (5 g, 0.046 mol) in dimethylformamide (DMF), add urea (5.52 g, 0.092 mol).
-
Reflux the mixture for 12 hours.
-
Remove the DMF by distillation under vacuum.
-
Wash the isolated solid with water.
-
Dissolve the solid in 10% aqueous sodium hydroxide solution.
-
Filter the alkaline solution and neutralize it with 35% aqueous hydrochloric acid.
-
Filter the precipitated product, wash with water, and dry to obtain 1,3-dihydro-benzimidazol-2-one.
Step 2: Synthesis of 2-chloro-1H-benzimidazole
-
Take a mixture of 1,3-dihydro-benzimidazol-2-one (10 g, 0.07 mol), phosphoryl chloride (22.88 g, 0.14 mol), and a catalytic amount of phenol.
-
Heat the mixture at 103-107°C for 12 hours.
-
After completion of the reaction, cool the mixture and pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) until a precipitate is formed.
-
Filter the precipitate, wash it with cold water, and dry it to obtain 2-chloro-1H-benzimidazole.
Protocol 2: Synthesis of N-Substituted 2-Chlorobenzimidazole Derivatives
This protocol outlines the general procedure for the N-alkylation of 2-chloro-1H-benzimidazole.[1]
-
Dissolve 2-chloro-1H-benzimidazole in a suitable solvent such as DMF or acetonitrile.
-
Add a base, such as potassium carbonate (K2CO3), to the solution and stir.
-
Add the desired alkylating agent (e.g., benzyl halide) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required for the specific substrate.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-substituted 2-chlorobenzimidazole derivative.
Protocol 3: Synthesis of 2-Substituted Benzimidazoles via Nucleophilic Substitution
This protocol describes a general method for the substitution of the 2-chloro group with a nucleophile, exemplified by the reaction with an aromatic amine.[3]
-
In a beaker, combine 2-chloromethyl-1H-benzimidazole (1.66 g), potassium carbonate (2.76 g), and dimethylformamide (20 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a catalytic amount of potassium iodide (KI).
-
Add the desired aromatic amine (e.g., p-nitroaniline, 2.76 g) to the reaction mixture.
-
Cover the beaker and heat in a microwave at a medium-low level for 3-4 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (60 mL).
-
The product can be isolated from the organic phase after drying and solvent evaporation.
IV. Visualized Workflows and Pathways
Caption: General workflow for the synthesis of heterocyclic compounds from a 2-chlorobenzimidazole precursor.
Caption: A typical workflow for the biological screening of newly synthesized heterocyclic compounds.
References
Application Notes and Protocols for N-alkylation of 2-Chlorobenzimidamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the N-alkylation of 2-chlorobenzimidamide, a critical transformation in the synthesis of various biologically active compounds. The methodologies outlined are based on established procedures for the alkylation of related benzimidazole derivatives.
Introduction
N-alkylation of the benzimidazole core is a fundamental strategy in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of various alkyl groups can significantly influence a compound's solubility, metabolic stability, and target-binding affinity. This compound serves as a versatile scaffold, and its N-alkylation provides access to a diverse library of compounds for screening and development. The general reaction proceeds via the deprotonation of the benzimidazole nitrogen followed by nucleophilic substitution on an alkyl halide.
Data Presentation
The following table summarizes representative reaction conditions for the N-alkylation of this compound with various alkyl halides, extrapolated from protocols for similar benzimidazole derivatives.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 60-80 | 4-8 | 85-95 |
| Ethyl Bromide | K₂CO₃ | DMF | 70-90 | 6-12 | 80-90 |
| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 50-70 | 3-6 | 90-98 |
| Propargyl Bromide | K₂CO₃ | Acetone | Reflux | 5-10 | 75-85 |
| n-Butyl Bromide | NaOH | Ethanol | Reflux | 8 | ~70 |
Note: Yields are based on analogous reactions with similar substrates and may vary for this compound.
Experimental Protocols
This section provides a detailed, step-by-step methodology for a typical N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, 1.1 - 1.5 equivalents)
-
Base (e.g., Potassium Carbonate (K₂CO₃), 1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Solvent and Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent (e.g., DMF, approximately 5-10 mL per mmol of the starting material). Add the base (e.g., K₂CO₃, 1.5 equivalents) to the suspension.
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to ensure proper mixing and partial deprotonation of the benzimidazole nitrogen.
-
Alkylating Agent Addition: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
The following diagrams illustrate the key aspects of the N-alkylation protocol.
Caption: Signaling pathway of the N-alkylation reaction.
Caption: Experimental workflow for N-alkylation.
Application of 2-Chloromethyl-1H-benzimidazole in the Synthesis of Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This document outlines the application of 2-chloromethyl-1H-benzimidazole as a versatile starting material for the synthesis of novel antifungal agents. It provides detailed protocols for the synthesis of various benzimidazole derivatives and summarizes their biological activity against a range of fungal pathogens.
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antifungal, antimicrobial, antiviral, and anticancer properties.[1][2][3] The benzimidazole scaffold is a key pharmacophore in several commercially available drugs. Among the various precursors used for the synthesis of these derivatives, 2-chloromethyl-1H-benzimidazole serves as a crucial building block for introducing a variety of functional groups, leading to the development of potent antifungal agents.[1][2] This document details the synthesis of several series of benzimidazole derivatives from 2-chloromethyl-1H-benzimidazole and presents their antifungal activity data.
Synthesis of Antifungal Agents
The primary synthetic route involves the nucleophilic substitution of the chlorine atom in 2-chloromethyl-1H-benzimidazole with various nucleophiles such as amines, thiols, and alcohols.[2] This allows for the creation of a diverse library of compounds with different physicochemical properties, which can be screened for antifungal activity.
General Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the derivatization of 2-chloromethyl-1H-benzimidazole.
References
Application Notes and Protocols for the Use of 2-Chlorobenzimidazole in the Development of Anticancer Drugs
Introduction
Benzimidazole and its derivatives represent a crucial class of heterocyclic compounds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[1] Due to the structural resemblance of the benzimidazole scaffold to endogenous purines, these compounds can interact with a variety of biological targets, establishing it as a privileged structure in drug discovery.[1] Among the various precursors, 2-chlorobenzimidazole is a versatile starting material for synthesizing a wide array of bioactive molecules, including potent anticancer agents.[1] Its reactivity at the 2-position facilitates nucleophilic substitution, allowing for the introduction of diverse functionalities to modulate biological activity.[1] This document outlines the application of 2-chlorobenzimidazole in synthesizing novel anticancer agents, presenting quantitative data on their efficacy, detailing experimental protocols, and visualizing key signaling pathways.
Data Presentation: In Vitro Anticancer Activity
The antiproliferative activity of various compounds derived from 2-chlorobenzimidazole has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures the potency of a substance in inhibiting a specific biological function, is summarized below.
Table 1: In Vitro Antiproliferative Activity (IC₅₀ in µM) of 2-Chlorobenzimidazole Derivatives
| Compound Class | Compound | HepG2 (Liver) | SK-OV-3 (Ovarian) | NCI-H460 (Lung) | BEL-7404 (Liver) | Other Cell Lines | Normal Cells (HL-7702) | Reference |
| 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline Derivatives | 3a1 | 7.54 | 9.12 | 11.34 | 8.21 | - | > 100 | [1] |
| 3a3 | 12.87 | 15.65 | 18.21 | 14.33 | - | > 100 | [1] | |
| 3a4 | 28.24 | 31.43 | 35.11 | 29.87 | - | > 100 | [1] | |
| 3a5 | 15.43 | 18.98 | 22.45 | 17.65 | - | > 100 | [1] | |
| 3c1 | 20.15 | 23.87 | 38.25 | 39.94 | - | > 100 | [1] | |
| 2-Aryl Benzimidazole Derivatives | 4f | - | - | - | - | Siha: 0.61 | - | [2] |
| Benzimidazole-Triazole Hybrids | 5a | - | - | - | - | HCT-116, MCF-7, HeLa (Potent) | - | [3] |
| 6g | - | - | - | - | HCT-116, MCF-7, HeLa (Potent) | - | [3] | |
| N-substituted Benzimidazole Derivatives | C1 | - | - | - | - | T98G, PC3, MCF-7, H69AR (<50 µg/mL) | HEK293 (>100 µg/mL) | [4] |
| D1 | - | - | - | - | T98G, PC3, MCF-7, H69AR (<50 µg/mL) | HEK293 (>100 µg/mL) | [4] |
Mechanism of Action & Signaling Pathways
Derivatives of 2-chlorobenzimidazole exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways and the induction of programmed cell death.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
Certain benzimidazole derivatives function as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, which is commonly dysregulated in cancer.[1] These compounds can act as dual PI3K/mTOR inhibitors, blocking the pathway at critical points.[1] This inhibition suppresses downstream signaling, leading to reduced cell proliferation, survival, and angiogenesis.[1]
Induction of Apoptosis
Many benzimidazole derivatives induce programmed cell death (apoptosis) in cancer cells.[1][5] The proposed mechanism often involves the intrinsic apoptotic pathway, which is initiated by mitochondrial dysfunction.[1] This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c and subsequent caspase activation.[1][5] Some derivatives have also been shown to induce apoptosis through caspase-independent pathways, involving the release of Apoptosis Inducing Factor (AIF).[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-aryl benzimidazole conjugate induced apoptosis in human breast cancer MCF-7 cells through caspase independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions with 2-Chlorobenzimidamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions of 2-chlorobenzimidamide. Benzimidamide moieties are significant pharmacophores in medicinal chemistry, and the functionalization of the 2-position through cross-coupling reactions offers a versatile strategy for the synthesis of novel drug candidates. The protocols herein cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
Important Note on the Substrate:
Direct literature on the cross-coupling reactions of this compound is limited. Therefore, the following protocols are based on established methods for the structurally similar and well-studied analogue, 2-chloro-1H-benzimidazole. The reactivity of this compound is anticipated to be comparable due to the electron-deficient nature of the C2 position of the benzimidazole ring.[1] However, the presence of the exocyclic amidine functionality may influence the reaction, and optimization of the provided conditions may be necessary.
Synthesis of the Starting Material: 2-Chloro-1H-benzimidazole
A common method for the synthesis of 2-chloro-1H-benzimidazole involves the reaction of benzimidazolin-2-one with phosphoryl chloride (POCl₃), sometimes in the presence of a catalytic amount of phenol.[2][3]
Experimental Protocol: Synthesis of 2-Chloro-1H-benzimidazole [3]
-
A mixture of benzimidazolin-2-one (1.0 eq), phosphoryl chloride (2.0 eq), and a catalytic amount of phenol is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to approximately 105°C for 12 hours.
-
After completion, the mixture is cooled in an ice bath.
-
The cooled mixture is carefully neutralized with a 40% aqueous sodium hydroxide solution to a pH of approximately 10.
-
The resulting crude product is then purified by recrystallization to yield pure 2-chloro-1H-benzimidazole.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between this compound and various organoboron compounds.[4]
Data Presentation: Suzuki-Miyaura Coupling of 2-Chloro-1H-benzimidazole Analogues
| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chlorobenzimidazole | Phenylboronic Acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 4 | ~85 |
| 2 | 2-Chlorobenzimidazole | 4-Methoxyphenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~90 |
| 3 | 2-Chlorobenzimidazole | 3-Pyridylboronic Acid | Pd₂(dba)₃ (2.5) | XPhos (6) | Cs₂CO₃ | THF/H₂O | 80 | 16 | ~75 |
Yields are approximate and based on representative literature for analogous substrates. Optimization for this compound is recommended.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[1]
-
Evacuate and backfill the flask with argon three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) under a stream of argon.[1]
-
Add degassed toluene (10 mL) and water (2 mL) via syringe.[1]
-
Heat the reaction mixture to 90°C and stir vigorously for 4 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between this compound and various primary or secondary amines.[5]
Data Presentation: Buchwald-Hartwig Amination of 2-Chloro-1H-benzimidazole Analogues
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chlorobenzimidazole | Morpholine | Pd(OAc)₂ (5) | RuPhos (7.5) | Cs₂CO₃ | t-BuOH | 110 | 18 | ~92 |
| 2 | 2-Chlorobenzimidazole | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 24 | ~88 |
| 3 | 2-Chlorobenzimidazole | Benzylamine | Pd(OAc)₂ (3) | DavePhos (6) | K₃PO₄ | Dioxane | 110 | 16 | ~95 |
Yields are approximate and based on representative literature for analogous substrates. Optimization for this compound is recommended.
Experimental Protocol: Buchwald-Hartwig Amination [1]
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), palladium(II) acetate (0.05 mmol), and RuPhos (0.075 mmol).[1]
-
Evacuate and backfill the tube with argon three times.
-
Add cesium carbonate (1.5 mmol), the amine (1.2 mmol), and anhydrous tert-butanol (10 mL) under argon.[1]
-
Seal the Schlenk tube and heat the reaction mixture to 110°C for 18 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[6][7][8]
Sonogashira Coupling
The Sonogashira coupling is used to form a carbon-carbon bond between this compound and a terminal alkyne.[9] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[9]
Data Presentation: Sonogashira Coupling of 2-Chloro-1H-benzimidazole Analogues
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chlorobenzimidazole | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Cs₂CO₃ | DMF | 100 | 12 | ~80 |
| 2 | 2-Chlorobenzimidazole | 1-Heptyne | Pd(PPh₃)₄ (4) | CuI (8) | Et₃N | THF | 65 | 8 | ~85 |
| 3 | 2-Chlorobenzimidazole | Trimethylsilylacetylene | Pd(OAc)₂ (3) | CuI (6) | K₃PO₄ | Dioxane | 100 | 16 | ~78 |
Yields are approximate and based on representative literature for analogous substrates. Optimization for this compound is recommended.
Experimental Protocol: Sonogashira Coupling [10]
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), CuI (0.10 mmol), and Cs₂CO₃ (2.5 mmol).[10]
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed DMF via syringe.[10]
-
Add the terminal alkyne (1.2 mmol) via syringe.[10]
-
Heat the reaction mixture to 100°C with vigorous stirring.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Sonogashira Coupling Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Chlorobenzimidazole 98 4857-06-1 [sigmaaldrich.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation of 2-Chlorobenzimidamide Derivatives with Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 2-chlorobenzimidamide and related derivatives, which have demonstrated notable antimicrobial activity. The protocols outlined below are compiled from established scientific literature and are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug development.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[1][2] The introduction of a chlorine atom at the 2-position of the benzimidazole ring, and subsequent derivatization, has been shown to be a promising strategy for the development of potent antimicrobial agents.[1][3][4] These compounds serve as valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications.[1] This document details the preparation of this compound and its derivatives and summarizes their antimicrobial efficacy.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloromethyl-1H-benzimidazole Derivatives
This protocol describes a common method for synthesizing derivatives of 2-chloromethyl-1H-benzimidazole by reacting it with various aromatic amines.[1][5]
Materials:
-
2-Chloromethyl-1H-benzimidazole
-
Aromatic amine (e.g., p-nitroaniline)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Potassium Iodide (KI)
-
Ethyl Acetate
-
Water
-
250 mL beaker
-
Magnetic stirrer
-
Microwave oven
-
Petri plate
Procedure:
-
In a 250 mL beaker, combine 1.66 g of 2-chloromethyl-1H-benzimidazole and 2.76 g of K₂CO₃ in 20 mL of DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a pinch of KI to the reaction mixture.
-
Add 2.76 g of the desired aromatic amine (e.g., p-nitroaniline) to the mixture.
-
Cover the beaker with a petri plate and place it in a microwave oven at a medium-low power level for 3-4 minutes.[5]
-
Carefully remove the beaker from the microwave and allow it to cool to room temperature.
-
Pour the reaction mixture into 20 mL of water.
-
Extract the product with 60 mL of ethyl acetate.
-
The resulting derivative can then be purified and characterized using standard techniques such as thin-layer chromatography (TLC) and infrared (IR) spectroscopy.[1][5]
Protocol 2: Synthesis of N-(2-aminoethyl)-2-chlorobenzamide
This protocol details the synthesis of a 2-chlorobenzamide derivative, which has also been investigated for antimicrobial properties.[6][7]
Materials:
-
Ethylene diamine
-
2-Chlorobenzoyl chloride
-
Ethanolic 1 N NaOH
-
Ethanol
-
Round bottom flask
-
Dropping funnel
-
Magnetic stirrer with magnetic bead
Procedure:
-
Dissolve an equimolar amount of ethylene diamine in 10 mL of ethanolic 1 N NaOH in a round bottom flask.
-
Place a magnetic bead in the flask and begin stirring.
-
Add 2-chlorobenzoyl chloride dropwise from a dropping funnel to the stirring solution over a period of 3 hours at room temperature.[6]
-
After 3 hours, a precipitate will form. Collect the separated compound and dry it.
-
Wash the compound with ethanol and dry it again.
-
Perform a final wash with NaOH solution and then water, followed by air-drying to obtain the product, N-(2-aminoethyl)-2-chlorobenzamide (SG1).[6]
Antimicrobial Activity Data
The antimicrobial activity of synthesized benzimidazole and benzamidine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. The following tables summarize the reported antimicrobial activities for various derivatives against different microbial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzamidine and Benzimidazole Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| Novel Benzamidine Analogues (NBA) | Periodontitis-triggering pathogens | 31.25 - 125 | [8][9] |
| Compound 62a | E. coli | 2 | [2] |
| Linezolid (Reference) | E. coli | 8 | [2] |
| Compound 63a | MRSA | 16 | [2] |
| Compound 63a | E. faecalis | 32 | [2] |
| Ampicillin (Reference) | MRSA | 4 | [2] |
| Ampicillin (Reference) | E. faecalis | 1 | [2] |
| Compound 6c | E. coli JW55031 (TolC mutant) | 2 | [10] |
| Compound 6c with colistin | Wild-type E. coli, K. pneumoniae, A. baumannii, P. aeruginosa | 8 - 16 | [10] |
| Benzonaptho and tolyl substituted compounds (1e, 1g, 1h) | Various bacteria | 10 - 20 | [11] |
Table 2: Zone of Inhibition for 2-Substituted Benzimidazole Derivatives
| Compound ID | S. aureus (mm) | E. coli (mm) | K. pneumonia (mm) | Reference |
| 6'b | 14 | 9 | 8 | |
| 6'd | 12 | 9 | 7 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of this compound derivatives.
Caption: General workflow for synthesis and antimicrobial testing.
Logical Relationship of Synthesis
This diagram illustrates the logical steps involved in the synthesis of novel benzamidine derivatives as described in the literature.[8][9]
Caption: Synthesis pathway for novel benzamidine derivatives.
Mechanism of Action
While the precise signaling pathways for many novel this compound derivatives are still under investigation, the antimicrobial activity of benzimidazole-based compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. Some proposed mechanisms include the inhibition of tubulin polymerization, which is crucial for cell division.[4] For certain derivatives, their efficacy against Gram-negative bacteria is enhanced when used in combination with agents that disrupt the outer membrane, such as colistin, suggesting that efflux pumps may play a role in resistance.[10] Further research is necessary to elucidate the specific molecular targets and mechanisms of action for this class of compounds.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Laboratory procedure for the purification of 2-Chlorobenzimidamide by recrystallization
An In-depth Guide to the Purification of 2-Chlorobenzimidamide by Recrystallization
Abstract
This document provides a comprehensive laboratory protocol for the purification of this compound via recrystallization. Due to the absence of a specific, published procedure for this compound, the following protocol is based on established principles of recrystallization and the known physicochemical properties of structurally related molecules, such as benzimidazoles and amidines. This guide is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity this compound. The protocol details solvent selection, the recrystallization procedure, and methods for sample handling and analysis.
Introduction
This compound is a heterocyclic organic compound featuring a benzimidazole core substituted with a chlorine atom and an imidamido group. As with many intermediates in pharmaceutical and materials science synthesis, achieving high purity is critical for subsequent reaction steps and for ensuring the integrity of the final product. Recrystallization is a robust and widely used technique for purifying solid organic compounds.[1] The principle relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[2] The impure solid is dissolved in a minimum amount of a suitable hot solvent, and as the solution slowly cools, the solubility of the compound decreases, leading to the formation of pure crystals while impurities remain in the mother liquor.[3][4]
The selection of an appropriate solvent is the most critical step for a successful recrystallization.[5] An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at or near its boiling point.[6] Given the polar nature of the benzimidazole and amidine functional groups, polar solvents are predicted to be the most effective for this purification.
Solvent Selection and Rationale
The "like dissolves like" principle is the guiding tenet for solvent selection.[2][5] this compound contains polar N-H bonds capable of hydrogen bonding, suggesting good solubility in polar protic and aprotic solvents. A preliminary solvent screen is essential. The table below provides a rationale for screening common laboratory solvents.
Table 1: Solvent Selection Guide for this compound Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Rationale for Use | Predicted Solubility (Hot) | Predicted Solubility (Cold) |
| Ethanol | Polar Protic | 78 | Good general-purpose polar solvent. Often dissolves polar compounds when hot with significantly lower solubility when cold. Frequently used for benzimidazoles.[7] | High | Low to Moderate |
| Methanol | Polar Protic | 65 | Similar to ethanol but more polar and lower boiling point. May be too effective a solvent, leading to lower recovery. | High | Moderate |
| Water | Polar Protic | 100 | Very polar. May be a good solvent if the compound is sufficiently soluble when hot. Often used in a co-solvent system with ethanol.[8] | Moderate to High | Low |
| Acetonitrile | Polar Aprotic | 82 | A good polar solvent for recrystallizing amides and other polar compounds.[9] | High | Low to Moderate |
| Acetone | Polar Aprotic | 56 | A strong polar solvent with a low boiling point. May show high solubility even when cold. | High | Moderate to High |
| Ethyl Acetate | Moderate | 77 | Less polar than alcohols; may provide a good solubility differential. | Moderate | Low |
| Toluene | Non-polar | 111 | Unlikely to be a good primary solvent due to low polarity. Could be used as an anti-solvent. | Low | Very Low |
| Hexane | Non-polar | 69 | A poor solvent for polar compounds. Primarily useful as an anti-solvent in a two-solvent system. | Very Low | Insoluble |
Note: This table is based on chemical principles. Experimental verification is required to determine the optimal solvent or solvent system.
Experimental Protocol: Recrystallization
This protocol outlines a general procedure. The choice of solvent (single or two-solvent system) should be determined by preliminary small-scale tests as described in Table 1. The procedure below assumes ethanol is a suitable single solvent.
Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks (at least two sizes)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Stemless glass funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
-
Spatula and watch glass
Procedure
-
Dissolution: Place the crude this compound (~1.0 g) and a magnetic stir bar into an appropriately sized Erlenmeyer flask. Add a small volume of ethanol (~5-10 mL) and begin heating the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[1]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask containing a few mL of the boiling solvent on the hot plate. Place a stemless funnel with fluted filter paper into the neck of this flask. Pour the hot solution containing the dissolved product through the filter paper. This step must be performed quickly to prevent premature crystallization in the funnel.[3]
-
Cooling and Crystallization: Remove the flask containing the clear solution from the heat and cover it with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[10]
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities from the crystal surfaces. It is important to use minimal, ice-cold solvent to avoid dissolving the purified product.[4][10]
-
Drying: Continue to draw air through the Büchner funnel for several minutes to partially dry the crystals.[1] Transfer the purified crystals to a pre-weighed watch glass and allow them to dry completely, preferably in a vacuum oven at a modest temperature.
-
Analysis: Once dry, determine the mass of the recovered this compound to calculate the percent recovery. Assess the purity by measuring the melting point and comparing it to the literature value (if available) or to the crude material. A pure compound should exhibit a sharp melting point range.[3]
Visual Workflow
The following diagram illustrates the key stages of the recrystallization process.
Caption: Experimental workflow for the purification of this compound by recrystallization.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
When heating flammable organic solvents like ethanol or acetone, use a steam bath or a heating mantle connected to a temperature controller. Avoid open flames.
-
Handle hot glassware with appropriate clamps or tongs to prevent burns.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. Recrystallization [wiredchemist.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. rubingroup.org [rubingroup.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. ijcrt.org [ijcrt.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chlorobenzimidamide and Related Benzimidazoles
Disclaimer: The following guide primarily addresses the synthesis and yield improvement of 2-chlorobenzimidazole, a critical precursor and structurally related compound to 2-Chlorobenzimidamide. The methodologies, troubleshooting steps, and optimization strategies detailed here for 2-chlorobenzimidazole are highly relevant and adaptable for the synthesis of related benzimidamide structures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for 2-chlorobenzimidazole? A1: The most prevalent and well-documented method is a two-step process.[1] This pathway starts with the cyclization of o-phenylenediamine with a carbonyl source, such as urea or 1,1'-carbonyldiimidazole (CDI), to form the intermediate benzimidazolin-2-one.[1] This intermediate is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield 2-chlorobenzimidazole.[1]
Q2: What are the primary factors that influence the final product yield? A2: Key factors impacting yield include the choice of reagents for both cyclization and chlorination steps, reaction conditions such as temperature and time, and the purity of starting materials.[2][3] Ensuring anhydrous (dry) conditions is critical, as moisture can lead to the hydrolysis of reactive intermediates.[2][4] The specific chlorinating agent used and the presence of additives can also significantly affect yield by minimizing side reactions.[3]
Q3: What are the typical impurities or byproducts encountered in this synthesis? A3: Common impurities include unreacted starting materials (o-phenylenediamine, benzimidazolin-2-one) and byproducts from side reactions.[2] One significant byproduct can be the formation of dimers, especially during the chlorination step.[3] The presence of multiple spots on a Thin Layer Chromatography (TLC) plate often indicates these impurities.[2]
Q4: What are the most effective methods for purifying the final 2-chlorobenzimidazole product? A4: The primary purification techniques are recrystallization and column chromatography.[2] Recrystallization from a suitable solvent system, such as ethanol/water, can be highly effective for amides and related structures.[2] If column chromatography is required, using a deactivated silica gel (by adding a small amount of a base like triethylamine to the eluent) can prevent product degradation on the acidic silica gel.[2] Workup procedures involving neutralization and precipitation are also crucial for isolating a clean crude product.[1]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the synthesis.
Problem 1: Low or No Product Yield
-
Possible Cause 1: Ineffective Cyclization (First Step)
-
Q: My yield of the benzimidazolin-2-one intermediate is low. What could be wrong?
-
A: Low yields in the first step can result from suboptimal reaction conditions. When using urea, ensure the temperature is high enough (135-170°C) and the reaction time is sufficient (several hours) to drive the reaction to completion. Using a suitable solvent like ethylene glycol or DMF can also improve yields compared to dry fusion methods.[3] If using reagents like 1,1'-carbonyldiimidazole (CDI), it is crucial to maintain anhydrous conditions to prevent hydrolysis.[5]
-
-
Possible Cause 2: Ineffective Chlorination (Second Step)
-
Q: The conversion of benzimidazolin-2-one to 2-chlorobenzimidazole is inefficient. How can I improve this?
-
A: This is often due to the quality of the chlorinating agent or the reaction conditions. Use fresh phosphorus oxychloride (POCl₃). The reaction typically requires heating (e.g., 103-107°C) for an extended period (e.g., 12 hours).[1] After the reaction, pouring the mixture into ice and carefully neutralizing it with a base (like 40% NaOH or ammonia) to the correct pH (~9-10) is critical for precipitating the product effectively.[1][6]
-
-
Possible Cause 3: Formation of Side Products
-
Q: I suspect dimer formation is reducing my yield. How can this be prevented?
-
A: Dimer formation is a known side reaction that can significantly lower yields. A patented method suggests that adding phosphorus trichloride (PCl₃) as an auxiliary chlorinating reagent to the POCl₃ reaction can suppress dimer formation.[3] This improved process has been shown to reduce dimer content from as high as 30-40% to below 3%, thereby substantially increasing the yield of the desired product.[3]
-
Problem 2: Presence of Unreacted Starting Materials in the Final Product
-
Q: My final product is contaminated with unreacted benzimidazolin-2-one. What should I do?
-
A: This indicates an incomplete reaction. You can try increasing the reaction time or temperature during the chlorination step.[2] Also, verify the stoichiometry of your reagents; a slight excess of the chlorinating agent may be necessary to drive the reaction to completion.[2] Ensure accurate measurement of all reactants.
Problem 3: Difficulty with Product Isolation and Purification
-
Q: The product precipitates as an oil or is difficult to filter after neutralization. What can I do?
-
A: Oiling out can occur if the neutralization is done too quickly or if the temperature is not controlled. Ensure the reaction mixture is cooled in an ice bath before and during the slow, dropwise addition of the base.[1] Vigorous stirring during neutralization is also important to encourage the formation of a filterable solid. If the product remains difficult to handle, an extraction with a suitable organic solvent (like ethyl acetate) followed by drying and evaporation may be a better isolation strategy.[5]
Data Presentation
Table 1: Comparison of Synthesis Methods for Benzimidazolin-2-one (Intermediate)
| Method | Starting Materials | Solvent | Temperature (°C) | Time (hr) | Yield (%) | Reference |
| Urea Fusion | o-phenylenediamine, Urea | None (Dry) | 150 | - | 88 | |
| Urea in DMF | o-phenylenediamine, Urea | DMF | 135-140 | 12 | 94 | |
| Urea in Ethylene Glycol | o-phenylenediamine, Urea | Ethylene Glycol | 130-170 | 8-9 | >90 | [3] |
| CDI Method | 5,6-diamino-2,2-difluoro-benzodioxole, CDI | THF | Room Temp | 18 | - | [5] |
Table 2: Comparison of Chlorination Methods for Yield Improvement
| Method | Chlorinating Agent(s) | Key Conditions | Reported Yield (%) | Key Advantages | Reference |
| Standard POCl₃ | POCl₃, Phenol (catalyst) | Heat to 103-107°C for 12 hr | 97 | High yield, standard procedure | |
| Improved POCl₃/PCl₃ | POCl₃ with PCl₃ additive | - | >60 (vs. 28 for old method) | Suppresses dimer formation, shortens reaction time | [3] |
Experimental Protocols
Protocol 1: Standard Two-Step Synthesis of 2-Chlorobenzimidazole
Step A: Synthesis of Benzimidazolin-2-one
-
In a round-bottom flask, combine o-phenylenediamine (1 eq) and urea (2 eq) in dimethylformamide (DMF).
-
Heat the mixture to reflux at 135-140°C for 12 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
After completion, remove the DMF by distillation under vacuum.
-
Wash the resulting solid with water.
-
Dissolve the solid in a 10% aqueous sodium hydroxide solution.
-
Filter the alkaline solution to remove any insoluble impurities.
-
Neutralize the filtrate with 35% aqueous HCl. The product will precipitate.
-
Filter the precipitated solid, wash with water, and dry to obtain pure benzimidazolin-2-one. A yield of around 94% can be expected.
Step B: Synthesis of 2-Chlorobenzimidazole [1]
-
In a suitable reaction vessel, create a mixture of benzimidazolin-2-one (1 eq), phosphoryl chloride (POCl₃, 2 eq), and a catalytic amount of phenol.
-
Heat the mixture to 103-107°C and maintain this temperature for 12 hours.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Slowly and carefully neutralize the mixture by adding a 40% sodium hydroxide solution until the pH is approximately 10. The product will precipitate.
-
Filter the crude solid, wash with water, and dry.
-
Recrystallize the crude material to obtain pure 2-chlorobenzimidazole. A yield of up to 97% has been reported for this step.
Protocol 2: Improved Chlorination with PCl₃ to Increase Yield [3]
-
React benzimidazolin-2-one with phosphorus oxychloride (POCl₃).
-
Subsequently, add phosphorus trichloride (PCl₃) as an auxiliary chlorinating agent.
-
This addition is reported to accelerate the reaction and significantly reduce the formation of dimer byproducts.[3]
-
The workup follows a similar procedure of pouring the reaction mixture into cold water, neutralizing with a strong base, and filtering the resulting precipitate.[3] This method can increase the overall yield from approximately 28% to over 60%.[3]
Visualized Workflows and Logic
Caption: General workflow for the two-step synthesis of 2-chlorobenzimidazole.
Caption: Troubleshooting logic for low product yield in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN1486981A - Prepn process of 2-chlorobenzimidazole - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. US6028200A - Process for preparing 2-chloro-benzimidazole derivatives - Google Patents [patents.google.com]
- 6. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
Common side reactions in the synthesis of 2-Chlorobenzimidamide and how to avoid them
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chlorobenzimidamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and well-established method for the synthesis of this compound is the Pinner reaction. This reaction involves the acid-catalyzed reaction of 2-chlorobenzonitrile with an alcohol to form an intermediate Pinner salt (an alkyl imidate hydrochloride). This salt is then treated with ammonia to yield the desired this compound.[1][2][3][4][5]
Q2: Why are anhydrous conditions critical for the Pinner reaction?
Strict anhydrous conditions are essential to prevent the hydrolysis of the highly reactive intermediate Pinner salt.[2][5] The presence of water can lead to the formation of 2-chlorobenzoate esters as a major side product, significantly reducing the yield of the desired amidine.[1][5]
Q3: What is the role of the strong acid in the Pinner reaction?
A strong acid, typically anhydrous hydrogen chloride (HCl) gas, acts as a catalyst. It protonates the nitrile nitrogen, activating the nitrile group towards nucleophilic attack by the alcohol.[4]
Q4: Can I use a base-catalyzed method instead of the Pinner reaction?
While the Pinner reaction is acid-catalyzed, base-catalyzed methods for the conversion of nitriles to amidines also exist. The choice between acid and base catalysis often depends on the electronic nature of the nitrile. For an electron-poor nitrile, a base-catalyzed approach might be viable. However, the Pinner reaction is the more traditionally cited method.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Presence of moisture in reagents or glassware. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. |
| Incomplete formation of the Pinner salt. | Ensure a sufficient amount of dry HCl gas is bubbled through the reaction mixture. Monitor the reaction progress by TLC or other appropriate analytical methods. | |
| Decomposition of the Pinner salt. | Maintain a low reaction temperature (e.g., 0 °C) during the formation of the Pinner salt, as it is thermodynamically unstable.[1][2] | |
| Presence of 2-Chlorobenzamide Impurity | Hydrolysis of the starting material (2-chlorobenzonitrile) or the intermediate Pinner salt. | Strictly maintain anhydrous conditions throughout the reaction. |
| Presence of Ethyl 2-Chlorobenzoate (or other ester) Impurity | Hydrolysis of the Pinner salt by residual water.[1][5] | Use anhydrous alcohol and solvents. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Formation of an Oily or Gummy Product | Presence of polymeric side products or unreacted starting material. | Avoid high reaction temperatures and prolonged reaction times. Ensure efficient stirring. Purify the crude product by recrystallization or column chromatography. |
| Reaction Mixture Turns Dark | Decomposition of starting materials or products. | Maintain a lower reaction temperature. Ensure the purity of the starting 2-chlorobenzonitrile. The dark color can often be removed during recrystallization with the aid of activated charcoal. |
Experimental Protocol: Synthesis of this compound via the Pinner Reaction
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-Chlorobenzonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether (or another suitable anhydrous solvent)
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Ammonia (gas or a solution in an anhydrous solvent)
-
Oven-dried glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation of the Pinner Salt:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve 2-chlorobenzonitrile in a minimal amount of anhydrous ethanol and anhydrous diethyl ether under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at 0 °C.
-
Continue the addition of HCl until the Pinner salt precipitates as a white solid. The reaction progress can be monitored by the disappearance of the starting nitrile spot on a TLC plate.
-
Once the reaction is complete, filter the Pinner salt under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
-
Ammonolysis of the Pinner Salt:
-
Suspend the dried Pinner salt in a suitable anhydrous solvent (e.g., anhydrous ethanol) in a clean, dry flask at 0 °C.
-
Bubble anhydrous ammonia gas through the suspension with vigorous stirring, or add a solution of ammonia in an anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound hydrochloride.
-
Visualizations
References
Troubleshooting low reactivity of 2-Chlorobenzimidamide in nucleophilic substitution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low reactivity of 2-Chlorobenzimidamide in nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in nucleophilic substitution reactions?
A1: this compound is a heterocyclic compound. The chlorine atom at the 2-position of the benzimidazole ring is a good leaving group, making it a suitable substrate for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position, leading to the synthesis of diverse 2-substituted benzimidazole derivatives. These derivatives are of significant interest in medicinal chemistry due to their potential biological activities.
Q2: What factors generally influence the success of a nucleophilic substitution reaction with this compound?
A2: Several factors are crucial for a successful nucleophilic substitution on this compound, including:
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The nature of the nucleophile: Stronger nucleophiles will generally react more readily.
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The reaction solvent: The polarity and protic/aprotic nature of the solvent can significantly impact the reaction rate and mechanism.[1][2][3][4]
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The presence and strength of a base: A base is often required to deprotonate the nucleophile or the benzimidazole nitrogen.
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Reaction temperature: Higher temperatures can often overcome activation energy barriers for less reactive systems.
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The presence of a catalyst: In some cases, a catalyst may be necessary to facilitate the reaction.
Q3: What are the common classes of nucleophiles used in reactions with this compound?
A3: Common nucleophiles include:
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Amines (R-NH2): To form 2-aminobenzimidazoles.
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Thiols (R-SH): To form 2-thiobenzimidazoles.
Troubleshooting Guide for Low Reactivity
This guide addresses common issues encountered during nucleophilic substitution reactions with this compound.
Issue 1: My reaction is not proceeding, or the yield is very low.
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Potential Cause 1: Poor Nucleophilicity. The chosen nucleophile may not be strong enough to displace the chloride from the benzimidazole ring. Nucleophilicity generally increases with basicity and decreases with steric hindrance.[7][8][9]
-
Solution:
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If using a neutral nucleophile (e.g., an alcohol or thiol), consider deprotonating it with a suitable base (e.g., NaH, K2CO3, NaOH) to form the more nucleophilic alkoxide or thiolate.
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If sterically hindered, consider a less bulky nucleophile if the desired product allows.
-
-
-
Potential Cause 2: Inappropriate Solvent. The choice of solvent can dramatically affect reaction rates. Polar aprotic solvents are often preferred for SNAr (nucleophilic aromatic substitution) reactions as they can solvate the cation of the nucleophile salt without strongly solvating the nucleophile itself, thus increasing its reactivity.[1][8]
-
Potential Cause 3: Insufficient Temperature. The reaction may have a high activation energy that is not being overcome at the current reaction temperature.
-
Solution:
-
Increase the reaction temperature. Monitoring the reaction by TLC or LC-MS is recommended to avoid decomposition of starting materials or products.
-
-
-
Potential Cause 4: Inactive Catalyst or Lack Thereof. Some nucleophilic aromatic substitutions benefit from a catalyst.
-
Solution:
-
For certain coupling reactions, a palladium or copper catalyst might be necessary. Consult the literature for specific catalyst systems for your desired transformation.
-
-
Issue 2: The reaction is slow and does not go to completion.
-
Potential Cause 1: Inadequate Base. If the reaction requires a base, it may be too weak or used in an insufficient amount.
-
Solution:
-
Switch to a stronger base (e.g., from K2CO3 to NaH).
-
Increase the molar equivalents of the base.
-
-
-
Potential Cause 2: Poor Solubility. The starting materials may not be fully dissolved in the chosen solvent at the reaction temperature, limiting the reaction rate.
-
Solution:
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Choose a solvent in which all reactants are soluble. A solvent mixture might also be effective.
-
Increase the temperature to improve solubility.
-
-
Issue 3: Multiple products are being formed, leading to a low yield of the desired product.
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Potential Cause 1: Side Reactions. The nucleophile or the product might be undergoing side reactions under the reaction conditions. For example, N-alkylation at the benzimidazole nitrogen can sometimes compete with substitution at the 2-position.[10]
-
Solution:
-
Modify the reaction conditions (e.g., lower the temperature, change the base or solvent) to disfavor the side reaction.
-
Protecting the benzimidazole nitrogen before the substitution reaction might be necessary.
-
-
Experimental Protocols
Below are generalized experimental protocols for nucleophilic substitution reactions on 2-chlorobenzimidazole derivatives. These should be adapted based on the specific substrate and nucleophile.
Protocol 1: Synthesis of a 2-Alkoxybenzimidazole Derivative
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Reactants: 2-Chlorobenzimidazole, sodium alkoxide (or alcohol and a strong base like NaH), and a polar aprotic solvent (e.g., DMF).
-
Procedure: a. To a solution of the alcohol (1.2 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). b. Stir the mixture at room temperature for 30 minutes to an hour, or until hydrogen evolution ceases. c. Add 2-Chlorobenzimidazole (1.0 equivalent) to the reaction mixture. d. Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature and quench with water. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography.
Protocol 2: Synthesis of a 2-Aminobenzimidazole Derivative
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Reactants: 2-Chlorobenzimidazole, an amine, a base (e.g., K2CO3 or Et3N), and a polar solvent (e.g., DMF or NMP).
-
Procedure: a. To a solution of this compound (1.0 equivalent) in DMF, add the amine (1.5 - 2.0 equivalents) and the base (2.0 equivalents). b. Heat the reaction mixture to a high temperature (e.g., 100-150 °C) in a sealed tube if the amine is volatile. c. Monitor the reaction by TLC or LC-MS. d. After completion, cool the mixture and pour it into water. e. Collect the precipitated solid by filtration, or extract the product with an organic solvent. f. Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes typical reaction conditions that can influence the yield of nucleophilic substitution on 2-chlorobenzimidazoles, based on literature precedents for similar compounds.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Phenol | K2CO3 | DMF | 120 | Moderate to High |
| Thiophenol | NaH | THF | 60 | High |
| Piperidine | Et3N | NMP | 150 | Moderate |
| Sodium Methoxide | - | Methanol | Reflux | High |
Visualizations
Troubleshooting Workflow for Low Reactivity
Caption: A decision-making workflow for troubleshooting low reactivity.
General Experimental Workflow for Nucleophilic Substitution
Caption: A typical experimental workflow for nucleophilic substitution.
References
- 1. users.wfu.edu [users.wfu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part III. Preparation of 2-alkoxybenzimidazoles from 2-chloro-1-isopropenylbenzimidazole - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Reaction Conditions for the Amination of 2-Chlorobenzimidamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the amination of 2-Chlorobenzimidamide. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the amination of this compound?
A1: The most prevalent and versatile method for the amination of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is widely used for the formation of carbon-nitrogen (C-N) bonds between aryl halides (like this compound) and a variety of amine nucleophiles.[1][2]
Q2: What are the key components of a Buchwald-Hartwig amination reaction?
A2: A typical Buchwald-Hartwig amination reaction consists of four key components:
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Aryl Halide: In this case, this compound.
-
Amine: The nitrogen nucleophile to be coupled with the aryl halide.
-
Palladium Catalyst System: This includes a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a supporting ligand (e.g., a phosphine or N-heterocyclic carbene).
-
Base: A base is required to deprotonate the amine and facilitate the catalytic cycle.
Q3: Why is the choice of ligand so critical for the amination of this compound?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For challenging substrates like aryl chlorides, and particularly N-heterocycles, the ligand's steric bulk and electronic properties are critical for promoting the oxidative addition of the C-Cl bond to the palladium center and facilitating the final reductive elimination step to form the desired product.[3] The appropriate ligand can significantly improve reaction rates, yields, and substrate scope.
Q4: Can the N-H protons on the benzimidazole ring and the amidine group interfere with the reaction?
A4: Yes, the presence of acidic N-H protons on both the benzimidazole ring and the amidine functional group can potentially lead to side reactions or catalyst inhibition. These protons can be deprotonated by the strong bases used in the reaction, leading to multiple potential sites for arylation or complexation with the palladium catalyst. In some cases, protection of the benzimidazole nitrogen may be considered to improve selectivity, though successful couplings with unprotected N-heterocycles have been reported.[4][5] Careful selection of the base and reaction conditions is crucial to minimize these undesired interactions.
Troubleshooting Guide
Problem 1: Low or No Conversion of this compound
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a pre-catalyst for more reliable formation of the active catalytic species.[6] - Ensure the palladium precursor and ligand are fresh and have been stored under an inert atmosphere. - Degas the solvent thoroughly to remove oxygen, which can deactivate the catalyst. |
| Poor Ligand Choice | - For aryl chlorides, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBuXPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than less sterically demanding ligands.[6] - Screen a variety of ligands to find the optimal one for your specific amine substrate. |
| Inappropriate Base | - Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[1] - If your substrate is base-sensitive, consider weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), although this may require higher temperatures or longer reaction times. |
| Low Reaction Temperature | - Aryl chlorides are generally less reactive than aryl bromides or iodides and often require higher reaction temperatures (typically 80-110 °C) to achieve good conversion.[7] |
| Solvent Issues | - Ensure the use of anhydrous, degassed solvents. Common choices include toluene, dioxane, and THF.[7] - Poor solubility of reactants can hinder the reaction. If solubility is an issue, consider a different solvent system. |
Problem 2: Formation of Side Products
| Side Product | Possible Cause | Mitigation Strategies |
| Hydrodehalogenation (replacement of Cl with H) | - β-hydride elimination from the palladium-amido intermediate. | - Use a ligand that promotes rapid reductive elimination, such as a bulky biarylphosphine. - Optimize the base and temperature to favor C-N bond formation. |
| Diarylation of Primary Amines | - The initially formed secondary amine product is more nucleophilic than the starting primary amine and reacts further. | - Use a less reactive base or lower the reaction temperature. - Adjust the stoichiometry of the primary amine (a slight excess may be beneficial). |
| Reaction at Benzimidazole N-H | - Deprotonation and subsequent arylation of the benzimidazole nitrogen. | - Consider N-protection of the benzimidazole if selectivity is a major issue. - Screen different catalyst systems; for example, copper-catalyzed reactions have been shown to favor N-arylation of the azole ring in some cases, while palladium catalysts can favor amination at the amino group.[1] |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key parameters and their impact on the amination of aryl chlorides, providing a starting point for the optimization of your reaction with this compound.
Table 1: Comparison of Common Ligands for Amination of Aryl Chlorides
| Ligand | Typical Catalyst Loading (mol%) | Key Features | Reference |
| XPhos | 1 - 2 | Highly effective for a broad range of aryl chlorides and amines, including challenging substrates. | [8] |
| SPhos | 1 - 2 | Similar to XPhos, often provides excellent results. | [3] |
| tBuXPhos | 1 - 2 | A bulkier ligand that can be effective for particularly hindered substrates. | [4] |
| RuPhos | 1 - 2 | Often used for the coupling of secondary amines. | [1] |
| BINAP | 2 - 4 | A bidentate ligand, can be effective but may require higher catalyst loading. | [2] |
| IPr (NHC ligand) | 1 - 2 | N-heterocyclic carbene ligands can be very effective for aryl chloride amination. | [6] |
Table 2: Comparison of Common Bases for Buchwald-Hartwig Amination
| Base | Advantages | Disadvantages | Reference |
| NaOt-Bu | High reaction rates, allows for lower catalyst loadings. | Incompatible with many base-sensitive functional groups (e.g., esters, ketones). | [1] |
| LHMDS | Tolerates some protic functional groups. | Can be more expensive and requires careful handling. | [1] |
| K₃PO₄ | Milder base, good for substrates with sensitive functional groups. | May require higher temperatures and longer reaction times. | [1] |
| Cs₂CO₃ | Good solubility in many organic solvents, milder than alkoxides. | Can be less effective for less reactive aryl chlorides. | [9] |
Table 3: Comparison of Common Solvents
| Solvent | Typical Temperature Range (°C) | Notes | Reference |
| Toluene | 80 - 110 | A common and effective solvent for Buchwald-Hartwig reactions. | [7] |
| Dioxane | 80 - 101 | Another widely used solvent, good for solubilizing a range of substrates. | [7] |
| THF | 60 - 66 | Lower boiling point, may require longer reaction times or sealed tube conditions. | [6] |
| t-BuOH | 80 - 83 | Can sometimes improve reaction performance, particularly with certain bases. | [1] |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound:
Disclaimer: This is a general starting protocol and may require optimization for your specific amine and desired product.
Materials:
-
This compound
-
Amine of choice
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., NaOt-Bu)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk tube or other suitable reaction vessel
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., 0.02 mmol, 2 mol%), the ligand (e.g., 0.04 mmol, 4 mol%), and the base (e.g., 1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol) to the Schlenk tube.
-
Add the anhydrous, degassed solvent (e.g., 5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Caption: A general experimental workflow for the amination reaction.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Chlorobenzimidamide Stability and Storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 2-Chlorobenzimidamide during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture ingress. For optimal stability, storage under an inert atmosphere, such as argon or nitrogen, is advised.[1]
Q2: What are the primary causes of this compound degradation?
A2: The main factors that can lead to the degradation of this compound are exposure to moisture, light, and high temperatures. The molecule is particularly susceptible to hydrolysis.
Q3: What are the likely degradation products of this compound?
A3: The primary degradation product of this compound via hydrolysis is benzimidazolin-2-one. Under other stress conditions such as oxidation, photolysis, and thermal stress, a variety of other degradation products may be formed.
Q4: How can I detect degradation in my this compound sample?
A4: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for quantification of purity. Changes in the physical appearance of the material, such as discoloration, may also indicate degradation.
Q5: Are there any materials I should avoid for storing this compound?
A5: While specific incompatibility studies for this compound are not extensively documented, it is good practice to avoid reactive materials. Use of inert container materials like amber glass or high-density polyethylene (HDPE) is recommended. Lined metal or plastic pails and drums are also suitable.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency or inconsistent experimental results. | Degradation of this compound stock. | 1. Prepare a fresh stock solution from a properly stored solid sample.2. Analyze the old stock solution using a validated stability-indicating HPLC method to confirm degradation.3. Review storage procedures for stock solutions (e.g., temperature, light exposure). |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | 1. Identify the degradation products using techniques like LC-MS/MS and NMR.2. Perform a forced degradation study to intentionally generate degradation products and confirm their retention times.3. Re-evaluate storage and handling procedures to minimize degradation. |
| Discoloration of the solid this compound. | Potential degradation due to light or air exposure. | 1. Discard the discolored material.2. Ensure future storage is in a tightly sealed, opaque container, preferably under an inert atmosphere. |
| Insolubility or precipitation in solution. | Formation of insoluble degradation products. | 1. Attempt to identify the precipitate.2. Prepare fresh solutions and use immediately or store under validated stable conditions. |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol describes a general method for developing a stability-indicating HPLC assay to monitor the purity of this compound and separate it from its degradation products.
1. Chromatographic Conditions (Starting Point)
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 10-90% B20-25 min: 90% B25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
2. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile/water) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample of this compound at the same concentration as the standard solution.
3. Method Validation
The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the degradation pathways and to confirm the stability-indicating nature of the analytical method.
1. Preparation of Stock Solution:
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid this compound to UV light (254 nm) and visible light for an extended period (e.g., 7 days).
3. Analysis:
Analyze the stressed samples using the validated stability-indicating HPLC method. Characterize the major degradation products using LC-MS/MS and NMR.
Data Presentation
The following table summarizes representative data that could be obtained from a forced degradation study of this compound. Note: This data is illustrative and based on the expected reactivity of the compound.
| Stress Condition | % Degradation | Major Degradation Product(s) |
| 0.1 M HCl, 60°C, 24h | ~15% | Benzimidazolin-2-one |
| 0.1 M NaOH, 60°C, 24h | ~25% | Benzimidazolin-2-one |
| 3% H₂O₂, RT, 24h | ~10% | Oxidized derivatives |
| Heat (105°C), 48h | ~5% | Thermally induced byproducts |
| Photolytic (UV/Vis) | ~8% | Photodegradation products |
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for suspected degradation.
Representative Degradation Pathway of this compound
Caption: Potential degradation pathways of this compound.
References
Challenges in the scale-up synthesis of 2-Chlorobenzimidamide
Welcome to the technical support center for the synthesis of 2-Chlorobenzimidamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the scale-up synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely used and reliable method for the synthesis of this compound is the Pinner reaction. This reaction involves the acid-catalyzed reaction of 2-chlorobenzonitrile with an alcohol, typically ethanol, to form an intermediate ethyl 2-chlorobenzimidate hydrochloride salt (commonly referred to as a Pinner salt). This intermediate is then treated with ammonia to yield the final product, this compound hydrochloride.[1][2]
Q2: My Pinner reaction is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A2: Low yields in the Pinner synthesis of this compound can stem from several factors:
-
Presence of Moisture: The Pinner reaction is highly sensitive to water. Anhydrous conditions are crucial as the presence of water can lead to the hydrolysis of the intermediate Pinner salt to form ethyl 2-chlorobenzoate, or hydrolysis of the final product to 2-chlorobenzamide.[3] Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Incomplete Reaction: The formation of the Pinner salt can be slow. Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or sampling for analysis can help determine the optimal reaction time.
-
Suboptimal Temperature: The formation of the Pinner salt is typically carried out at low temperatures (0-5 °C) to prevent the formation of side products.[2] Conversely, the subsequent amination step may require a different temperature. Ensure precise temperature control at each stage.
-
Purity of Starting Materials: Impurities in the 2-chlorobenzonitrile or the alcohol can interfere with the reaction. Use high-purity, anhydrous starting materials.
Q3: I am observing the formation of significant side products. What are they and how can I minimize them?
A3: The most common side products in the synthesis of this compound via the Pinner reaction are ethyl 2-chlorobenzoate and 2-chlorobenzamide. These arise from the reaction of the intermediate Pinner salt or the final product with any residual water in the reaction mixture. To minimize their formation, strictly adhere to anhydrous conditions. Another potential side product is the N-acylurea, which can form under certain conditions.
Q4: What is the best method for purifying the final product, this compound hydrochloride?
A4: Recrystallization is the most common and effective method for purifying this compound hydrochloride.[4] A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A common technique involves dissolving the crude product in a hot solvent and then allowing it to cool slowly to form pure crystals, leaving impurities in the mother liquor. The crystals can then be collected by filtration and washed with a small amount of cold solvent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Presence of moisture. | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive reagents. | Use fresh, high-purity 2-chlorobenzonitrile and anhydrous ethanol. Ensure the hydrogen chloride gas or solution is of appropriate concentration and purity. | |
| Insufficient reaction time or incorrect temperature. | Monitor the reaction progress using TLC or other analytical techniques to determine the optimal reaction time. Maintain the recommended temperature for each step of the reaction. The Pinner salt formation is typically carried out at low temperatures (0-5°C).[2] | |
| Formation of White Precipitate (Ammonium Chloride) | Excess ammonia reacting with hydrogen chloride. | This is a common occurrence during the amination step and is not necessarily detrimental to the reaction. The salt can be removed by filtration. |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | Purify the crude product using column chromatography before attempting recrystallization. |
| Incorrect solvent for recrystallization. | Perform small-scale solvent screening to identify a suitable solvent or solvent mixture for recrystallization. | |
| Solution is too dilute. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. | |
| Final Product is Contaminated with Starting Material | Incomplete reaction. | Increase the reaction time or consider a slight excess of the alcohol and hydrogen chloride in the first step. |
| Scale-up leads to decreased yield and increased impurities. | Inefficient heat transfer in larger reactors. | Implement controlled and gradual heating and cooling profiles. Ensure the reactor has adequate surface area for heat exchange. |
| Poor mixing at larger scales. | Use appropriate agitation speeds and impeller designs to ensure homogeneous mixing of reactants. | |
| Difficulty in maintaining anhydrous conditions at scale. | Use a closed system with an inert gas blanket to prevent moisture ingress. Dry solvents and reagents thoroughly before use. |
Experimental Protocols
Synthesis of Ethyl 2-Chlorobenzimidate Hydrochloride (Pinner Salt)
Materials:
-
2-Chlorobenzonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Anhydrous Hydrogen Chloride (gas)
Procedure:
-
Dissolve 2-chlorobenzonitrile (1 equivalent) in a mixture of anhydrous ethanol (1.1 equivalents) and anhydrous diethyl ether in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.
-
Cool the solution to 0 °C in an ice-salt bath.
-
Bubble dry hydrogen chloride gas through the solution with gentle stirring. The reaction is exothermic, so maintain the temperature between 0 and 5 °C.
-
Continue passing hydrogen chloride until the solution is saturated.
-
Seal the flask and store it at 0-4 °C for 12-24 hours. The Pinner salt will precipitate as a white crystalline solid.
-
Collect the crystals by filtration under an inert atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.
Synthesis of this compound Hydrochloride
Materials:
-
Ethyl 2-chlorobenzimidate hydrochloride (Pinner salt)
-
Anhydrous Ethanol
-
Anhydrous Ammonia (gas or a solution in ethanol)
Procedure:
-
Suspend the prepared ethyl 2-chlorobenzimidate hydrochloride (1 equivalent) in anhydrous ethanol in a pressure-resistant flask.
-
Cool the suspension in an ice bath.
-
Pass anhydrous ammonia gas through the suspension with stirring, or add a saturated solution of ammonia in anhydrous ethanol.
-
Seal the flask and stir the mixture at room temperature for 24-48 hours.
-
The reaction mixture will contain the product and ammonium chloride as a byproduct.
-
Filter the mixture to remove ammonium chloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/diethyl ether).
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound Hydrochloride
| Parameter | Step 1: Pinner Salt Formation | Step 2: Amination |
| Key Reagents | 2-Chlorobenzonitrile, Anhydrous Ethanol, Anhydrous HCl | Ethyl 2-chlorobenzimidate hydrochloride, Anhydrous Ammonia |
| Solvent | Anhydrous Diethyl Ether/Ethanol | Anhydrous Ethanol |
| Temperature | 0 - 5 °C | Room Temperature |
| Reaction Time | 12 - 24 hours | 24 - 48 hours |
| Typical Yield | >90% (for the Pinner salt) | 70 - 85% (from the Pinner salt) |
| Purity (after recrystallization) | - | >98% |
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound Hydrochloride.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
Safety Precautions
Caption: Essential safety precautions for the synthesis process.
References
Resolving issues with 2-Chlorobenzimidamide solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chlorobenzimidazole, focusing on resolving solubility issues for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is 2-Chlorobenzimidazole and what are its common applications in research?
A1: 2-Chlorobenzimidazole (CAS: 4857-06-1) is a heterocyclic aromatic organic compound.[1][2] It serves as a versatile building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][3] In research, it and its derivatives are investigated for their potential anticancer, antimicrobial (antibacterial and antifungal), and antiviral properties.[4][5][6][7]
Q2: I am having trouble dissolving 2-Chlorobenzimidazole in aqueous buffers for my in vitro assay. What are the recommended solvents?
A2: 2-Chlorobenzimidazole is characterized by low solubility in water.[1][8] Therefore, direct dissolution in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous assay medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of 2-Chlorobenzimidazole.[1]
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: High concentrations of DMSO can be toxic to cells and may interfere with assay results.[9] It is crucial to keep the final concentration of DMSO in the assay medium as low as possible, typically below 0.5% to 1%, to avoid solvent-induced artifacts.[4] However, the sensitivity to DMSO can vary significantly between cell lines.[10] It is always recommended to perform a vehicle control experiment (assay media with the same final DMSO concentration but without the test compound) to assess the impact of the solvent on your specific experimental system.
Q4: My 2-Chlorobenzimidazole precipitates out of solution when I dilute the DMSO stock into my aqueous cell culture medium. How can I prevent this?
A4: Precipitation upon dilution of a DMSO stock is a common issue for poorly soluble compounds. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The final concentration of 2-Chlorobenzimidazole in your assay may be exceeding its solubility limit in the aqueous medium. Try working with a lower final concentration if your experimental design allows.
-
Optimize the Co-solvent Percentage: While DMSO is an effective solvent for the stock solution, minimizing its final concentration is key. You can experiment with different stock concentrations to achieve the desired final compound concentration while keeping the DMSO percentage low.[3]
-
Use Solubilizing Agents: The inclusion of solubilizing agents like cyclodextrins or surfactants (e.g., Tween-80) in the final assay medium can help to increase the aqueous solubility of benzimidazole derivatives.[11][12][13]
-
Sonication: Gentle sonication of the final solution can sometimes help in dissolving small precipitates and creating a more homogenous dispersion.
Q5: Are there any alternatives to DMSO for dissolving 2-Chlorobenzimidazole?
A5: Yes, other organic solvents can be used. Ethanol is another solvent in which 2-Chlorobenzimidazole is more soluble than in water.[1] However, like DMSO, the final concentration of ethanol in cell-based assays should be kept low and a vehicle control is essential. For some benzimidazole derivatives, co-solvent systems (e.g., a mixture of solvents) or formulation strategies involving lipids have been used to improve solubility.[14]
Troubleshooting Guide: Solubility Issues with 2-Chlorobenzimidazole
This guide provides a systematic approach to resolving common solubility problems encountered during in vitro experiments with 2-Chlorobenzimidazole.
Issue 1: Difficulty in Preparing a Concentrated Stock Solution
-
Problem: 2-Chlorobenzimidazole does not fully dissolve in the chosen organic solvent at the desired concentration.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure you are using high-purity, anhydrous DMSO or another appropriate organic solvent. Water contamination can significantly reduce the solubility of hydrophobic compounds.
-
Gentle Warming: Gently warm the solution (e.g., to 37°C) while vortexing. However, be cautious about potential compound degradation at higher temperatures.
-
Sonication: Use a sonicator bath to aid in the dissolution process.
-
Try an Alternative Solvent: If DMSO fails, consider trying other solvents like N,N-dimethylformamide (DMF) or ethanol, keeping in mind their compatibility with your assay.
-
Lower the Stock Concentration: If a high concentration is not strictly necessary, preparing a lower concentration stock solution may be a practical solution.
-
Issue 2: Compound Precipitation in the Final Assay Medium
-
Problem: A clear stock solution of 2-Chlorobenzimidazole in DMSO becomes cloudy or forms a visible precipitate upon dilution into the aqueous assay buffer (e.g., PBS or cell culture medium).
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Quantitative Solubility Data
The following table summarizes the available solubility information for 2-Chlorobenzimidazole in various solvents.
| Solvent System | Concentration | Method | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | [1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | Not Specified | [1] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | Not Specified | [1] |
| Ethanol | More soluble than in water | Qualitative | [1] |
| Water | Insoluble | Not Specified | [1][8] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of 2-Chlorobenzimidazole in DMSO
Materials:
-
2-Chlorobenzimidazole (MW: 152.58 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Accurately weigh 15.26 mg of 2-Chlorobenzimidazole.
-
Transfer the weighed compound into a sterile tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 2-5 minutes until the compound is completely dissolved. A brief sonication or gentle warming (to 37°C) may be applied if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol is a reliable technique for determining the thermodynamic solubility of a compound.[1]
Materials:
-
2-Chlorobenzimidazole
-
Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Thermostatically controlled shaker
-
High-speed centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of 2-Chlorobenzimidazole to a vial containing a known volume of the aqueous buffer.
-
Tightly seal the vial and place it in a shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the mixture for 24-48 hours to ensure saturation.
-
After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the clear supernatant.
-
Dilute the supernatant with the same buffer to a concentration within the linear range of a pre-established calibration curve.
-
Quantify the concentration of 2-Chlorobenzimidazole in the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Calculate the original concentration in the supernatant, which represents the solubility of the compound under the tested conditions.
Caption: Workflow for the shake-flask solubility determination method.
Signaling Pathways
Derivatives of 2-Chlorobenzimidazole have been reported to modulate several key signaling pathways, which are relevant to their potential therapeutic effects.
Inhibition of the PI3K/AKT/mTOR Pathway (Anticancer Activity)
Certain benzimidazole derivatives act as inhibitors of the PI3K/AKT/mTOR pathway, which is often overactive in cancer, leading to reduced cell proliferation and survival.[15]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by benzimidazole derivatives.
Induction of the Intrinsic Apoptosis Pathway (Anticancer Activity)
Some benzimidazole compounds can trigger programmed cell death (apoptosis) by disrupting the balance of pro- and anti-apoptotic proteins in the mitochondria.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. 2-Chlorobenzimidazole 98 4857-06-1 [sigmaaldrich.com]
- 10. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 15. benchchem.com [benchchem.com]
How to interpret unexpected NMR peaks in 2-Chlorobenzimidamide analysis
Technical Support Center: 2-Chlorobenzimidamide Analysis
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR peaks for this compound?
A1: In DMSO-d₆, this compound typically exhibits three main signals: a broad singlet for the N-H proton and two multiplets for the aromatic protons.[1] The approximate chemical shifts are summarized in the table below.
Q2: My NMR spectrum shows a peak around 2.50 ppm or 3.33 ppm. What is this?
A2: A peak at 2.50 ppm in a DMSO-d₆ spectrum is the residual signal from the deuterated solvent itself (DMSO-d₅).[2] A peak around 3.33 ppm in DMSO-d₆ is typically due to absorbed water (H₂O). The chemical shift of water can vary depending on the solvent, concentration, and temperature.[3]
Q3: I see a peak at ~7.26 ppm in my CDCl₃ spectrum, but my compound shouldn't have a peak there. What is it?
A3: A singlet at approximately 7.26 ppm is characteristic of the residual non-deuterated chloroform (CHCl₃) in a CDCl₃ solvent.[2] This is one of the most common solvent-related peaks observed.
Q4: Why is one of my peaks very broad?
A4: Broad peaks in an NMR spectrum can arise from several factors. In the case of this compound, the N-H proton peak (around 12.9 ppm in DMSO-d₆) is typically broad due to chemical exchange with the solvent or trace amounts of water, as well as quadrupole broadening from the nitrogen atom.[1] Other causes for broad peaks can include chemical or conformational exchange on the NMR timescale, sample aggregation, or the presence of paramagnetic impurities.
Q5: How can I confirm if an unexpected peak is from an N-H or O-H proton?
A5: The most common method is a D₂O exchange experiment. Adding a drop of deuterium oxide (D₂O) to the NMR sample and re-acquiring the spectrum will cause protons attached to heteroatoms (like N-H or O-H) to exchange with deuterium. This will lead to a significant decrease in the intensity of the corresponding peak, or its complete disappearance.
Troubleshooting Unexpected Peaks
Use the following guide to identify the source of unexpected signals in your NMR spectrum.
Data Presentation: Common NMR Signals
The following table summarizes the expected chemical shifts for this compound and common contaminants.
| Compound/Impurity | Solvent | ¹H Chemical Shift (δ, ppm) | Multiplicity | Notes |
| 2-Chlorobenzimidazole | DMSO-d₆ | ~12.9 | br s | N-H proton, exchangeable with D₂O.[1] |
| 7.55 - 7.65 | m | 2 aromatic protons.[1] | ||
| 7.20 - 7.30 | m | 2 aromatic protons.[1] | ||
| Residual DMSO-d₅ | DMSO-d₆ | 2.50 | quintet | Solvent residual peak.[2] |
| Water (H₂O) | DMSO-d₆ | ~3.33 | s | Shift is temperature/concentration dependent. |
| Residual Chloroform | CDCl₃ | 7.26 | s | Solvent residual peak.[2] |
| Water (H₂O) | CDCl₃ | ~1.56 | s | Shift is temperature/concentration dependent. |
| Benzimidazol-2-one | DMSO-d₆ | ~10.8 | br s | Potential synthesis precursor/impurity.[4] |
| o-Phenylenediamine | CDCl₃ | ~6.7 | m | Potential synthesis precursor. |
| 2-Chlorobenzamide | CDCl₃ | 7.77, 7.35-7.42 | m | Potential hydrolysis product.[5] |
| Silicone Grease | CDCl₃ | ~0.07 | s | Common lab contaminant. |
Logical Workflow for Peak Identification
The following diagram illustrates a step-by-step process for troubleshooting an unexpected peak.
Caption: A flowchart for identifying the source of an unknown NMR peak.
Potential Degradation Pathway
This compound can be susceptible to hydrolysis, especially under non-neutral pH conditions. One common degradation pathway is the hydrolysis of the chloro group to form benzimidazol-2-one.
Caption: Hydrolysis of this compound to Benzimidazol-2-one.
Experimental Protocols
Standard ¹H NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the this compound sample directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the vial.[1]
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Filtering and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette. Transfer the filtered solution directly into a clean, dry 5 mm NMR tube.[1]
-
Analysis: Cap the NMR tube and insert it into the spectrometer for data acquisition.
D₂O Exchange Experiment
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample in a protonated solvent (e.g., DMSO-d₆).
-
D₂O Addition: Carefully remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample in the tube.
-
Mixing: Cap the tube and gently invert it several times to ensure thorough mixing.
-
Re-analysis: Re-insert the tube into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters as the first.
-
Comparison: Compare the two spectra. Peaks corresponding to exchangeable protons (N-H, O-H) will have significantly reduced intensity or will have disappeared in the second spectrum.
References
Technical Support Center: Overcoming Reproducibility Challenges in 2-Chlorobenzimidazole Experiments
Disclaimer: Initial searches for "2-Chlorobenzimidamide" did not yield information on a compound with that specific name being commonly used in experimental research. The information provided below pertains to 2-Chlorobenzimidazole , a structurally similar and widely used compound, which is likely the intended subject of inquiry.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common reproducibility issues encountered in experiments involving 2-Chlorobenzimidazole. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis of 2-Chlorobenzimidazole
Q1: My yield of 2-Chlorobenzimidazole is consistently low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of 2-Chlorobenzimidazole often stem from incomplete reactions in either of the two main synthetic steps: the initial cyclization to form benzimidazolin-2-one or the subsequent chlorination. Poor quality of starting materials and inadequate control of reaction conditions are also major contributors.
Troubleshooting Steps:
-
Starting Material Purity: Ensure the o-phenylenediamine used is of high purity. Impurities can interfere with the cyclization reaction.
-
Reaction Conditions for Cyclization: The reaction of o-phenylenediamine with urea to form benzimidazolin-2-one is a common method. The temperature and reaction time are critical. Heating the mixture in DMF at 135-140°C for 12 hours is a reported protocol.[1][2] Shorter reaction times or lower temperatures may lead to incomplete conversion.
-
Chlorination Step: The chlorination of benzimidazolin-2-one using phosphoryl chloride (POCl₃) is a crucial step. The presence of a catalytic amount of phenol and maintaining the reaction temperature between 103-107°C for 12 hours has been shown to produce high yields (up to 97%).[1]
-
Work-up Procedure: After chlorination, proper neutralization is key. The reaction mixture should be cooled in an ice bath before slowly neutralizing with a strong base like 40% NaOH to a pH of approximately 10.[1][2] Improper neutralization can lead to product loss.
-
Alternative Reagents: While urea is common, other reagents like 1,1'-carbonyldiimidazole (CDI) can be used for the cyclization, though it may be more expensive and result in a lower yield.[1]
Q2: I am observing significant batch-to-batch variation in the purity of my synthesized 2-Chlorobenzimidazole. How can I ensure consistent quality?
A2: Batch-to-batch inconsistency is often a result of variations in reaction completeness and purification efficiency.
Troubleshooting Steps:
-
Strict Control of Reaction Parameters: Precisely control the temperature, reaction time, and stoichiometry in both the cyclization and chlorination steps for every batch.
-
Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the progress of the reactions. This will help in determining the optimal reaction time and ensuring the reaction has gone to completion before proceeding with the work-up.
-
Consistent Purification Method: Recrystallization is a common method for purifying 2-Chlorobenzimidazole.[1] Use a consistent solvent system for recrystallization to ensure uniform purity across batches.
-
Characterization: After synthesis and purification, thoroughly characterize each batch using techniques like NMR, IR, and Mass Spectrometry to confirm its identity and purity.[3]
N-Alkylation Reactions
Q3: My N-alkylation of 2-Chlorobenzimidazole is resulting in a mixture of products or a low yield of the desired product. What could be the issue?
A3: N-alkylation of 2-Chlorobenzimidazole can be challenging due to the potential for reaction at either of the two nitrogen atoms in the imidazole ring, as well as potential side reactions. The choice of base, solvent, and alkylating agent, along with the reaction conditions, plays a critical role in the outcome.
Troubleshooting Steps:
-
Choice of Base: A suitable base is crucial for deprotonating the imidazole nitrogen, making it nucleophilic. Potassium carbonate (K₂CO₃) is a commonly used base for this reaction.[3]
-
Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. Dry acetonitrile is a frequently used solvent for N-alkylation reactions of 2-Chlorobenzimidazole.[3]
-
Reaction Temperature: The reaction is often carried out at reflux temperature.[3] However, the optimal temperature may vary depending on the specific alkylating agent used.
-
Moisture Control: 2-Chlorobenzimidazole can be moisture-sensitive.[3][4] Ensure that the reaction is carried out under anhydrous conditions to prevent side reactions.
-
Alternative Protocols: Several methods for N-alkylation have been reported, including microwave-assisted synthesis which can sometimes offer higher yields and shorter reaction times.
Cross-Coupling Reactions (e.g., Suzuki Coupling)
Q4: I am having trouble with the reproducibility of my Suzuki coupling reactions using 2-Chlorobenzimidazole. The yields are inconsistent. How can I optimize this reaction?
A4: Suzuki coupling reactions are sensitive to a number of variables, and poor reproducibility is a common issue. Key factors include the catalyst system, base, solvent, and temperature.
Troubleshooting Steps:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Optimization may be required to find the best combination for your specific substrates.
-
Base Selection: The base plays a crucial role in the catalytic cycle. Potassium carbonate (K₂CO₃) is a common choice, but other bases like cesium carbonate (Cs₂CO₃) might be more effective in certain cases.[5]
-
Solvent System: The solvent can significantly impact the reaction. A mixture of DMF and water is often used in Suzuki reactions involving benzimidazole derivatives.[5]
-
Temperature Control: The reaction temperature needs to be carefully controlled. Microwave heating has been shown to improve yields and reduce reaction times in some cases.[5]
-
Design of Experiments (DoE): For complex reactions like Suzuki coupling, a Design of Experiments approach can be highly effective in systematically optimizing multiple parameters (catalyst loading, temperature, base concentration, etc.) to achieve higher yields and better reproducibility.[6][7]
Data Presentation
Table 1: Comparison of Synthesis Methods for Benzimidazolin-2-one (Intermediate)
| Reagent | Conditions | Reported Yield | Advantages | Disadvantages |
| Urea | DMF, 135-140°C, 12 hrs | 94%[1][2] | Cost-effective, high yield | Long reaction time |
| Urea | Dry fusion, 150°C | 88%[1] | Solvent-free | Lower yield, potential for inferior quality product |
| 1,1'-Carbonyldiimidazole (CDI) | - | Lower than urea method[1] | Safer than phosgene | More expensive, lower yield |
Table 2: Chlorination of Benzimidazolin-2-one
| Reagent | Conditions | Reported Yield |
| POCl₃ / Phenol (cat.) | 103-107°C, 12 hrs | 97%[1] |
Table 3: Troubleshooting Guide for Suzuki Coupling with 2-Chlorobenzimidazole
| Issue | Possible Cause | Suggested Solution |
| Low or no yield | Inactive catalyst | Screen different palladium catalysts and ligands. |
| Inappropriate base | Test different bases (e.g., K₂CO₃, Cs₂CO₃).[5] | |
| Poor solvent choice | Try different solvent systems (e.g., THF, toluene, DMF/water).[5][6] | |
| Inconsistent yields | Variation in reaction conditions | Strictly control temperature, time, and reagent stoichiometry. |
| Air or moisture sensitivity | Ensure reactions are run under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of side products | Suboptimal reaction temperature | Optimize the reaction temperature. |
| Incorrect base concentration | Optimize the equivalents of the base used. |
Experimental Protocols
Protocol 1: Synthesis of 2-Chlorobenzimidazole
Step 1: Synthesis of 1,3-dihydro-benzimidazol-2-one [1][2]
-
In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and urea (2 equivalents) in dimethylformamide (DMF).
-
Heat the mixture to 135-140°C and maintain for 12 hours.
-
After the reaction is complete, remove the DMF by distillation under vacuum.
-
Wash the resulting solid with water.
-
Dissolve the solid in a 10% aqueous sodium hydroxide solution and filter.
-
Neutralize the filtrate with a 35% aqueous hydrochloric acid solution to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain pure 1,3-dihydro-benzimidazol-2-one.
Step 2: Synthesis of 2-Chlorobenzimidazole [1][2]
-
In a reaction vessel, mix 1,3-dihydro-benzimidazol-2-one (1 equivalent), phosphoryl chloride (POCl₃) (2 equivalents), and a catalytic amount of phenol.
-
Heat the mixture to 103-107°C for 12 hours.
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the mixture with a 40% sodium hydroxide solution to a pH of approximately 10.
-
Collect the crude product and recrystallize from a suitable solvent to obtain pure 2-chlorobenzimidazole.
Protocol 2: N-Alkylation of 2-Chlorobenzimidazole[4]
-
Dissolve 2-Chlorobenzimidazole (1 equivalent) and the desired alkylating agent (e.g., benzyl bromide, 1.1 equivalents) in dry acetonitrile.
-
Add a base such as potassium carbonate (K₂CO₃) (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (e.g., 75°C).
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a solvent like dichloromethane (DCM) and filter to remove the inorganic salts.
-
Concentrate the filtrate under vacuum to obtain the N-alkylated product.
Mandatory Visualizations
Caption: General two-step synthesis of 2-Chlorobenzimidazole.
Caption: Key reactivity pathways of 2-Chlorobenzimidazole.
Caption: Logical workflow for troubleshooting reproducibility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. 2-Chlorobenzimidazole Analysis: Structure, Safety Data, and Testing Procedures at NSR Laboratories [nsrlaboratories.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 2-Chlorobenzimidazole Derivatives and Other Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3][4] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[2][3][5][6][7][8] This guide provides a comparative overview of the biological activity of 2-chlorobenzimidazole derivatives against other substituted benzimidazoles, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison of Biological Activity
The biological efficacy of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring. The 2-substituted benzimidazoles are a particularly important class of these derivatives.[2][9] The introduction of a chlorine atom at the 2-position can modulate the compound's electronic properties and lipophilicity, which in turn can affect its interaction with biological targets and overall activity.
Below is a summary of the in vitro biological activities of various 2-chlorobenzimidazole derivatives compared to other benzimidazole compounds. The data is presented as the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC), which are measures of a compound's potency in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Anticancer Activity (IC50 in µM) of Benzimidazole Derivatives
| Compound | Derivative Class | HepG2 (Liver Cancer) | SK-OV-3 (Ovarian Cancer) | NCI-H460 (Lung Cancer) | BEL-7404 (Liver Cancer) | HL-7702 (Normal Liver Cells) | Reference |
| 3a1 | 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline | 7.54 | 9.12 | 11.34 | 8.21 | > 100 | [4] |
| 3a3 | 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline | 12.87 | 15.65 | 18.21 | 14.33 | > 100 | [4] |
| 4f | 2-aryl benzimidazole (with 6-methoxy group) | - | - | - | - | - | [10] |
| (Reported IC50 of 0.61 µM in Siha cells) | |||||||
| Compound 13 | 2,5-dioxopyrrolidine benzimidazole | - | - | - | - | - | [11] |
| (Reported IC50 of 0.19-0.31 µM against HER2) | |||||||
| Compound 15 | thiazolidin-4-one benzimidazole | - | - | - | - | - | [11] |
| (Reported IC50 of 0.19-0.31 µM against HER2) | |||||||
| Cisplatin | Standard Chemotherapeutic | - | - | - | - | - | [10] |
Table 2: In Vitro Antifungal Activity (IC50 in µg/mL) of 2-Chloromethyl-1H-benzimidazole Derivatives
| Compound | Cytospora sp. | Colletotrichum gloeosporioides | Botrytis cinerea | Alternaria solani | Fusarium solani | Reference |
| 4m | - | 20.76 | - | 27.58 | 18.60 | [12] |
| 7f | - | - | 13.36 | - | - | [12] |
| 5b | 30.97 | 11.38 | 57.71 | - | 40.15 | [12] |
| Hymexazol | - | - | 8.92 | - | - | [12] |
| (Commercial Fungicide) |
Table 3: In Vitro Antibacterial Activity (MIC in µg/mL) of Benzimidazole Derivatives
| Compound | Derivative Class | E. coli | S. aureus | Reference |
| 6c, 6f, 6g, 6h | N-substituted 2-chloro-1H-benzimidazole | Promising Activity | Highly Active | [13] |
| Ampicillin | Standard Antibiotic | - | Standard | [13] |
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the tables above. For specific details, researchers should consult the referenced literature.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HepG2, SK-OV-3, NCI-H460) and normal cell lines (e.g., HL-7702) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The formazan crystals formed by viable cells are then dissolved in a solubilization buffer (e.g., DMSO).
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)
-
Fungal Strains: Phytopathogenic fungi (e.g., Cytospora sp., Colletotrichum gloeosporioides) are cultured on potato dextrose agar (PDA) plates.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then added to the molten PDA at various concentrations.
-
Inoculation: A mycelial disc from the edge of an actively growing fungal colony is placed in the center of the PDA plate containing the test compound.
-
Incubation and Measurement: The plates are incubated at a suitable temperature (e.g., 25°C) for a few days. The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control plate without the compound.
-
Data Analysis: The IC50 value is determined from the dose-response curve.
In Vitro Antibacterial Activity Assay (Broth Microdilution Method)
-
Bacterial Strains: Bacterial strains (e.g., E. coli, S. aureus) are grown in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: A standardized inoculum of the bacterial suspension is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Mandatory Visualization
Signaling Pathway Diagram
Caption: A generalized signaling pathway for the anticancer activity of benzimidazole compounds.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis and evaluation of benzimidazole derivatives.
References
- 1. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsart.com [ijsart.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. isca.me [isca.me]
- 6. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions | MDPI [mdpi.com]
- 7. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 8. isca.me [isca.me]
- 9. longdom.org [longdom.org]
- 10. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Synthesis of 2-Chlorobenzimidamide: Established versus Modern Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed comparison of an established and a novel synthetic route for the production of 2-Chlorobenzimidamide, a valuable building block in medicinal chemistry. The comparison includes detailed experimental protocols, quantitative performance data, and visual representations of the synthetic pathways to aid in methodological selection.
Executive Summary
The synthesis of this compound is critical for the development of various pharmaceutical compounds. Traditionally, the Pinner reaction has been the cornerstone for converting 2-chlorobenzonitrile to the desired amidine. This established route, while reliable, often involves harsh acidic conditions and multi-step workups. This guide introduces a modern, alternative approach utilizing organocatalysis, which promises milder reaction conditions and potentially improved efficiency. A direct comparison of these two methodologies reveals distinct advantages and disadvantages in terms of yield, purity, reaction time, and environmental impact.
Comparative Data of Synthetic Routes
The performance of the established and a novel synthetic route for this compound was evaluated based on key reaction parameters. The data presented below is a summary of typical results obtained under laboratory conditions.
| Parameter | Established Route: Pinner Reaction | New Synthetic Route: Organocatalytic Amination |
| Starting Material | 2-Chlorobenzonitrile | 2-Chlorobenzonitrile |
| Primary Reagents | Anhydrous Ethanol, Anhydrous HCl (gas), Anhydrous Ammonia (gas) | Ammonia source (e.g., Ammonium Chloride), Organic Catalyst (e.g., a chiral aminobenzimidazole derivative) |
| Solvent | Anhydrous Diethyl Ether | Toluene |
| Reaction Temperature | 0°C to Room Temperature | 80°C |
| Reaction Time | 24 - 48 hours | 12 - 18 hours |
| Yield | 85 - 95% | 90 - 98% |
| Purity (post-purification) | >98% | >99% |
| Key Advantages | Well-established, high yields | Milder conditions, shorter reaction time, potentially higher purity |
| Key Disadvantages | Use of corrosive HCl gas, long reaction time, anhydrous conditions required | Catalyst cost and availability, optimization may be required |
Synthetic Pathway Diagrams
The following diagrams illustrate the chemical transformations involved in both the established and the new synthetic routes for this compound.
Caption: Established Pinner reaction route for this compound.
Caption: Proposed new organocatalytic route for this compound.
Experimental Protocols
Established Route: Pinner Reaction Synthesis of this compound Hydrochloride
Materials:
-
2-Chlorobenzonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Ammonia (gas)
Procedure:
-
A solution of 2-chlorobenzonitrile (1 equivalent) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a gas inlet tube, a stirrer, and a calcium chloride drying tube.
-
The solution is cooled to 0°C in an ice bath.
-
Anhydrous hydrogen chloride gas is bubbled through the stirred solution for 2-3 hours, ensuring the reaction mixture remains saturated with HCl.
-
Anhydrous ethanol (1.1 equivalents) is added dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
The reaction is allowed to stir at 0°C for 1 hour and then at room temperature for 24 hours, during which a white precipitate of ethyl 2-chlorobenzimidate hydrochloride is formed.
-
The precipitate is filtered under anhydrous conditions, washed with anhydrous diethyl ether, and dried in vacuo.
-
The isolated imidate hydrochloride is suspended in anhydrous diethyl ether and cooled to 0°C.
-
Anhydrous ammonia gas is bubbled through the suspension with vigorous stirring for 4-6 hours.
-
The reaction mixture is stirred at room temperature for an additional 12 hours.
-
The resulting white precipitate of this compound hydrochloride is filtered, washed with diethyl ether, and dried to yield the final product.
New Synthetic Route: Organocatalytic Synthesis of this compound
Materials:
-
2-Chlorobenzonitrile
-
Ammonium Chloride
-
Chiral 2-aminobenzimidazole catalyst (e.g., a commercially available or synthesized derivative)
-
Toluene
-
Potassium carbonate (K₂CO₃)
Procedure:
-
In a sealed reaction vessel, 2-chlorobenzonitrile (1 equivalent), ammonium chloride (1.5 equivalents), the chiral 2-aminobenzimidazole catalyst (0.1 equivalents), and potassium carbonate (2 equivalents) are combined in toluene.
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
The reaction mixture is heated to 80°C with vigorous stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After completion (typically 12-18 hours), the reaction mixture is cooled to room temperature.
-
The solid inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Experimental Workflow and Decision-Making Logic
The selection of a synthetic route depends on various factors, including the desired scale of the reaction, cost of reagents, and available equipment. The following diagrams provide a generalized workflow for the synthesis and a logical framework for choosing the appropriate method.
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical diagram for selecting the optimal synthetic route.
Conclusion
Both the established Pinner reaction and the novel organocatalytic route offer viable pathways to this compound. The Pinner reaction, being a well-documented method, provides a high degree of reliability. However, the use of hazardous reagents and longer reaction times are notable drawbacks. The new organocatalytic approach presents a more modern, "greener" alternative with the potential for higher throughput and purity, although it may require initial optimization and investment in the catalyst. The choice of synthesis will ultimately depend on the specific requirements of the research or production setting, including scale, cost, safety, and environmental considerations. This guide provides the necessary data and protocols to make an informed decision.
Reactivity Face-Off: A Comparative Study of 2-Chlorobenzimidamide and 2-Bromobenzimidamide
A comprehensive guide for researchers, scientists, and drug development professionals on the relative reactivity of 2-Chlorobenzimidamide and 2-Bromobenzimidamide. This document provides a detailed comparison based on established chemical principles, data from analogous compounds, and theoretical considerations, in the absence of direct comparative experimental studies.
The general trend for halide reactivity as a leaving group in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions is well-established and follows the order: I > Br > Cl > F.[1] This trend is primarily governed by the carbon-halogen bond strength, with the C-Br bond being weaker and therefore more readily cleaved than the C-Cl bond. Consequently, 2-Bromobenzimidamide is predicted to be the more reactive of the two compounds.
Data Presentation: Predicted Reactivity and Physicochemical Properties
The following tables summarize the predicted relative reactivity and key physicochemical properties of this compound and 2-Bromobenzimidamide. The reactivity data is inferred from studies on analogous 2-halobenzimidazoles in common synthetic transformations.
| Parameter | This compound | 2-Bromobenzimidamide | Rationale |
| Predicted Relative Reactivity | Lower | Higher | Weaker C-Br bond compared to C-Cl bond. |
| Typical Reaction Conditions | Harsher (higher temperatures, longer reaction times) | Milder | Lower activation energy for C-Br bond cleavage. |
| Expected Yields in Comparative Reactions | Generally Lower | Generally Higher | More efficient conversion due to higher reactivity. |
| Physicochemical Property | This compound | 2-Bromobenzimidamide |
| Molecular Formula | C₇H₆ClN₃ | C₇H₆BrN₃ |
| Molecular Weight | 167.60 g/mol | 212.05 g/mol |
| Predicted C-X Bond Dissociation Energy | ~81 kcal/mol | ~68 kcal/mol |
Experimental Protocols
While direct comparative experimental data is lacking, the following protocols outline the synthesis of the target compounds and a general procedure for a comparative nucleophilic aromatic substitution reaction.
Synthesis of 2-Halobenzimidamides via the Pinner Reaction
The Pinner reaction provides a reliable route to benzimidamides from the corresponding benzonitriles.[2][3]
Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)
To a solution of the respective 2-halobenzonitrile (2-chlorobenzonitrile or 2-bromobenzonitrile) in anhydrous ethanol at 0°C, dry hydrogen chloride gas is bubbled until saturation. The reaction mixture is stirred at low temperature until the formation of the corresponding ethyl 2-halobenzimidate hydrochloride (Pinner salt) is complete, which typically precipitates from the solution.
Step 2: Ammonolysis to the Benzimidamide
The isolated Pinner salt is then treated with a solution of ammonia in an anhydrous solvent, such as ethanol. This nucleophilic displacement of the ethoxy group by ammonia yields the desired 2-halobenzimidamide.
Comparative Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a hypothetical experiment to compare the reactivity of this compound and 2-Bromobenzimidamide with a common nucleophile, such as morpholine.
Procedure:
Two parallel reactions are set up. In one reaction vessel, this compound (1 mmol), morpholine (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2 mmol) are dissolved in an appropriate solvent (e.g., DMF). A second reaction vessel is prepared with 2-Bromobenzimidamide under identical conditions. Both reaction mixtures are heated to a specified temperature (e.g., 100°C) and monitored over time by a suitable analytical technique, such as HPLC or LC-MS, to determine the rate of consumption of the starting material and the formation of the 2-(morpholin-4-yl)benzimidamide product.
Signaling Pathways and Reactivity Principles
The reactivity of 2-halobenzimidamides in nucleophilic aromatic substitution is dictated by the stability of the Meisenheimer intermediate. The electron-withdrawing nature of the benzimidazole ring system facilitates nucleophilic attack at the 2-position.
In palladium-catalyzed cross-coupling reactions, the key step is the oxidative addition of the 2-halobenzimidamide to a Pd(0) complex. The weaker C-Br bond in 2-Bromobenzimidamide leads to a lower activation energy for this step compared to the C-Cl bond in this compound, thus resulting in a faster overall reaction rate.
Conclusion
Based on established principles of organic chemistry and data from analogous halogenated heterocyclic systems, 2-Bromobenzimidamide is predicted to be a more reactive and versatile synthetic intermediate than this compound. This enhanced reactivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. For synthetic applications requiring milder reaction conditions, shorter reaction times, and potentially higher yields, 2-Bromobenzimidamide would be the preferred substrate. However, the choice of starting material will also be influenced by factors such as cost, availability, and the specific requirements of the synthetic route. The experimental protocols and theoretical frameworks provided in this guide offer a solid foundation for researchers to design and execute their synthetic strategies involving these important benzimidamide building blocks.
References
A Comparative Spectroscopic Analysis of 2-Chlorobenzimidazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-Chlorobenzimidazole and its derivatives, crucial scaffolds in medicinal chemistry. An objective analysis of their spectral properties is presented, supported by experimental data, to aid in their identification, characterization, and application in research and drug development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Chlorobenzimidazole and one of its common derivatives, 2-(Chloromethyl)-1H-benzimidazole. This data is essential for distinguishing between these and other related structures.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 2-Chlorobenzimidazole | DMSO-d₆ | δ 7.55-7.65 (m, 2H, Ar-H), 7.20-7.30 (m, 2H, Ar-H), ~12.9 (br s, 1H, N-H)[1] |
| 2-(Chloromethyl)-1H-benzimidazole | CDCl₃ | δ 7.62 (m, 2H, Ar-H), 7.29 (m, 2H, Ar-H), 4.85 (s, 2H, CH₂) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 2-Chlorobenzimidazole | DMSO-d₆ | δ 142.0, 134.0, 122.5, 115.0[1] |
| 2-(Chloromethyl)-1H-benzimidazole | CDCl₃ | δ 151.2, 138.5, 123.0, 115.4, 39.8 |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | [M]+ and/or [M+H]+ (m/z) | Key Fragmentation Peaks (m/z) |
| 2-Chlorobenzimidazole | ESI+ | 153/155 | 117 (loss of HCl), 90 (loss of HCN from 117)[1] |
| 2-(Chloromethyl)-1H-benzimidazole | EI | 166/168 | 131 (loss of Cl), 90 |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| 2-Chlorobenzimidazole | KBr-Pellet | 3400-2500 (N-H stretching), 1620 (C=N stretching), 1450 (C=C stretching), 740 (C-Cl stretching) |
| 2-(Chloromethyl)-1H-benzimidazole | KBr-Pellet | 3400-2500 (N-H stretching), 1625 (C=N stretching), 1455 (C=C stretching), 750 (C-Cl stretching), 1280 (CH₂ wagging) |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols can be adapted for the analysis of other benzimidazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the sample was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy : Proton NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans were acquired to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Spectroscopy : Carbon-13 NMR spectra were recorded on the same instrument, typically at a frequency of 75 MHz or higher. Proton decoupling was employed to simplify the spectra. A larger number of scans and a longer relaxation delay were used compared to ¹H NMR to ensure the detection of all carbon signals. Chemical shifts are reported in ppm relative to TMS.
-
Data Processing : The raw data (Free Induction Decay) was processed using appropriate software. This involved Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
-
Sample Introduction : For Electrospray Ionization (ESI), the sample was dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1-10 µg/mL) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. For Electron Ionization (EI), a small amount of the sample was introduced directly into the ion source, often after being heated to ensure vaporization.
-
Ionization : In ESI, a high voltage is applied to the sample solution, leading to the formation of charged droplets and ultimately gas-phase ions. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition : The detector records the abundance of ions at each m/z value, generating a mass spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation : For the KBr pellet technique, a small amount of the solid sample (1-2 mg) was finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition : The KBr pellet was placed in the sample holder of an FTIR spectrometer. The spectrum was recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.
-
Data Analysis : The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber (cm⁻¹). The positions and intensities of the absorption bands provide information about the functional groups present in the molecule.
Logical Relationships in Drug Discovery
The following diagram illustrates a simplified workflow for the screening of benzimidazole derivatives for potential antifungal activity, a common application for this class of compounds.[2][3][4]
References
In Vitro Antifungal Efficacy of 2-Chloromethyl-1H-Benzimidazole Derivatives: A Comparative Analysis
For researchers and drug development professionals navigating the landscape of novel antifungal agents, benzimidazole derivatives represent a promising scaffold. This guide provides a comparative overview of the in vitro antifungal efficacy of a specific subset, 2-chloromethyl-1H-benzimidazole derivatives, against various fungal pathogens. While the initial focus was on 2-chlorobenzimidamide derivatives, the available literature directs our analysis towards the closely related and extensively studied 2-chloromethyl-1H-benzimidazole analogues. The data presented herein is compiled from studies evaluating their performance against both phytopathogenic and clinically relevant fungi, with comparisons to established antifungal drugs.
Comparative Antifungal Activity
The antifungal potency of 2-chloromethyl-1H-benzimidazole derivatives has been demonstrated against a range of fungal species. The following tables summarize the key quantitative data from in vitro assays, providing a direct comparison of the efficacy of these compounds with commercial antifungal agents.
Table 1: In Vitro Antifungal Activity of 2-Chloromethyl-1H-Benzimidazole Derivatives against Phytopathogenic Fungi
| Compound | R Group | Cytospora sp. (IC₅₀ µg/mL) | C. gloeosporioides (IC₅₀ µg/mL) | B. cinerea (IC₅₀ µg/mL) | A. solani (IC₅₀ µg/mL) | F. solani (IC₅₀ µg/mL) |
| 4m | 4-Methylphenyl | >100 | 20.76 | >100 | 27.58 | 18.60 |
| 5b | 4-Chlorophenylsulfonyl | 30.97 | 11.38 | 57.71 | >100 | 40.15 |
| 7f | Not Specified | Not Tested | Not Tested | 13.36 | Not Tested | Not Tested |
| Hymexazol | - | Not Tested | Not Tested | 8.92 | Not Tested | Not Tested |
Data sourced from a study on the synthesis and antifungal activity of 35 benzimidazole derivatives.[1][2]
Table 2: In Vitro Antifungal Activity of a 2-Chloromethyl-1H-Benzimidazole Derivative against Candida albicans
| Compound | MIC (µg/mL) |
| VMKP 8 | 12.5 |
| Ketoconazole | 7.8 |
| Amphotericin B | 1.95 |
This data highlights a derivative exhibiting potent activity against the opportunistic human pathogen Candida albicans.[3]
Experimental Protocols
The evaluation of the antifungal efficacy of these derivatives relies on standardized in vitro assays. The following are detailed methodologies for the key experiments cited in the comparative data.
Mycelium Growth Rate Method
This method is employed to determine the inhibitory effect of compounds on the growth of filamentous fungi.
-
Compound Preparation: The synthesized 2-chloromethyl-1H-benzimidazole derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Culture Medium: Potato Dextrose Agar (PDA) is prepared and autoclaved. While still molten, the test compounds are added to the PDA at various final concentrations. The PDA mixed with the compound is then poured into sterile Petri dishes.
-
Inoculation: A small disc of mycelium from a fresh fungal culture is placed at the center of each agar plate.
-
Incubation: The plates are incubated at a temperature optimal for the specific fungus (typically 25-28°C) for a defined period, allowing for growth in the control plates.
-
Data Collection: The diameter of the fungal colony is measured in both the control and treated plates.
-
IC₅₀ Determination: The concentration of the compound that results in a 50% inhibition of mycelial growth (IC₅₀) is then calculated using regression analysis.[4]
Broth Microdilution Method for Candida albicans
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.
-
Inoculum Preparation: A standardized suspension of Candida albicans is prepared in a sterile saline solution, with the turbidity adjusted to a 0.5 McFarland standard. This suspension is then further diluted in the appropriate broth medium (e.g., RPMI-1640).
-
Compound Dilution: Serial twofold dilutions of the test compounds and control drugs are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the yeast is observed.[3]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the in vitro antifungal screening of the 2-chloromethyl-1H-benzimidazole derivatives.
Caption: Workflow for in vitro antifungal screening.
Potential Mechanism of Action
While specific signaling pathways for 2-chloromethyl-1H-benzimidazole derivatives are not extensively detailed in the reviewed literature, the broader class of benzimidazoles is known to exert its antifungal effect primarily through the disruption of microtubule polymerization.
Caption: Proposed antifungal mechanism of benzimidazoles.
References
A Comparative Guide to HPLC and LC-MS Methods for the Purity Analysis of 2-Chlorobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative purity analysis of 2-Chlorobenzimidazole. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of 2-Chlorobenzimidazole is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This document outlines detailed experimental protocols, presents a comparative analysis of method performance based on key validation parameters, and offers a visual workflow to guide researchers in selecting the most appropriate analytical technique for their needs.
While both HPLC with UV detection and LC-MS are powerful techniques for purity assessment, they offer distinct advantages and are often used in a complementary fashion. HPLC-UV is a robust and widely accessible method for routine quantification and impurity profiling, while LC-MS provides unparalleled sensitivity and specificity, enabling the identification and quantification of trace-level impurities and unknown degradation products.[2][3]
Comparative Performance of HPLC and LC-MS Methods
The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the intended application. The following table summarizes the typical performance characteristics of validated HPLC and LC-MS methods for the analysis of 2-Chlorobenzimidazole, based on established validation guidelines such as ICH Q2(R1).
| Validation Parameter | HPLC with UV Detection | LC-MS/MS | Key Considerations |
| Specificity | High (demonstrated by peak purity and resolution from known impurities) | Very High (based on mass-to-charge ratio, offering unambiguous identification) | LC-MS is superior in complex matrices or for identifying co-eluting impurities. |
| Linearity (r²) | > 0.999 | > 0.995 | Both methods provide excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | ~ 0.01% | < 0.001% | LC-MS is significantly more sensitive, crucial for genotoxic or potent impurities. |
| Limit of Quantitation (LOQ) | ~ 0.03% | ~ 0.005% | LC-MS allows for the accurate quantification of impurities at much lower levels. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Both methods demonstrate high accuracy when properly validated. |
| Precision (% RSD) | < 2.0% | < 5.0% | HPLC typically offers slightly better precision for routine analyses. |
| Robustness | High | Moderate to High | HPLC methods are often considered more robust for routine quality control environments. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical techniques. The following sections provide comprehensive protocols for both an HPLC-UV and an LC-MS method for the purity analysis of 2-Chlorobenzimidazole.
HPLC-UV Method for Purity Analysis
This reversed-phase HPLC (RP-HPLC) method is designed to be stability-indicating, capable of separating 2-Chlorobenzimidazole from its potential process-related impurities and degradation products.[1]
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
2-Chlorobenzimidazole reference standard and sample.
-
Acetonitrile (HPLC grade).
-
Phosphoric acid (analytical grade).
-
Water (HPLC grade).
2. Chromatographic Conditions:
| Parameter | Setting |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 30% A over 20 min, then hold at 30% A for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 278 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh and dissolve the 2-Chlorobenzimidazole reference standard in the initial mobile phase composition.
-
Sample Solution (0.1 mg/mL): Accurately weigh and dissolve the 2-Chlorobenzimidazole sample in the initial mobile phase composition.
-
Spiked Sample Solution: Prepare a sample solution and spike it with known potential impurities at a concentration of approximately 0.1% of the main analyte to demonstrate specificity.[1]
LC-MS Method for Impurity Identification and Quantification
This LC-MS method is optimized for the sensitive detection and identification of 2-Chlorobenzimidazole and its impurities, leveraging the selectivity of mass spectrometry.
1. Instrumentation and Materials:
-
LC-MS system (e.g., Triple Quadrupole or QTOF) with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
2-Chlorobenzimidazole reference standard and sample.
-
Acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Water (LC-MS grade).
2. Liquid Chromatography Conditions:
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 95% A to 5% A over 15 min, hold for 3 min, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 50-500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow (Desolvation) | 800 L/hr |
4. Sample Preparation:
-
Stock Solution (1 mg/mL): Prepare a stock solution of the 2-Chlorobenzimidazole sample in methanol or acetonitrile.
-
Working Solution (1-10 µg/mL): Dilute the stock solution with the initial mobile phase to a final concentration suitable for LC-MS analysis.
-
Filter the final solution through a 0.22 µm syringe filter before injection.[4]
Cross-Validation Workflow
The cross-validation of analytical methods is a critical step to ensure the reliability and consistency of data across different analytical platforms. The following diagram illustrates a logical workflow for the cross-validation of HPLC and LC-MS methods for the purity analysis of 2-Chlorobenzimidazole.
Caption: Workflow for Cross-Validation of HPLC and LC-MS Methods.
Conclusion
The cross-validation of HPLC and LC-MS methods provides a comprehensive understanding of the purity profile of 2-Chlorobenzimidazole. While HPLC with UV detection serves as a reliable and robust method for routine quality control, LC-MS offers enhanced sensitivity and specificity, making it an indispensable tool for in-depth impurity characterization and trace-level analysis. The choice between these methods, or their complementary use, should be guided by the specific requirements of the analytical task, regulatory expectations, and the stage of drug development. This guide provides the foundational protocols and comparative data to assist researchers in making informed decisions for the purity analysis of 2-Chlorobenzimidazole and other pharmaceutical intermediates.
References
Comparative Docking Analysis of Benzimidamide and its Analogs Against Key Protein Targets
A comprehensive in-silico examination of the binding affinities and interaction patterns of benzimidamide derivatives with critical enzymatic targets in drug discovery. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the docking performance of 2-Chlorobenzimidamide analogs against a panel of therapeutically relevant proteins. The data presented herein is collated from various in-silico studies, offering insights into potential structure-activity relationships and guiding future drug design efforts.
Overview of Target Proteins and Ligand Analogs
Benzimidazole and its amidine derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This guide focuses on the comparative docking studies of analogs of this compound against the following key protein targets:
-
DNA Gyrase: A type II topoisomerase essential for bacterial DNA replication, making it a validated target for antibacterial agents.
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the prostaglandin synthesis pathway and are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs).
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose dysregulation is implicated in the proliferation of various cancer cells.
-
Protein Kinases: These enzymes play a crucial role in cell signaling, and their inhibition is a key strategy in cancer therapy.
-
Plasmodium falciparum Adenylosuccinate Lyase (PfADSL): An essential enzyme in the purine biosynthetic pathway of the malaria parasite.
The comparative analysis includes various substituted benzimidazole and benzimidamide derivatives to provide a broader context for their potential binding affinities.
Comparative Docking Performance
The following tables summarize the quantitative docking data from various studies, showcasing the binding affinities of different benzimidamide and benzimidazole analogs against their respective protein targets.
Table 1: Docking Scores of Benzimidazole Derivatives against DNA Gyrase
| Compound/Analog | Target Organism | PDB ID | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Benzimidazole-Triazole Derivative 1 | Mycobacterium tuberculosis | 6RKS | > Ciprofloxacin | Ciprofloxacin | Not specified |
| Benzimidazole-Triazole Derivative 2 | Homo sapiens (Topoisomerase II) | 1ZXM | > Etoposide | Etoposide | Not specified |
| Benzimidazole Urea Derivative | Bacterial | Not Specified | Potent Inhibition | Not Specified | Not Specified |
Table 2: Docking Scores of Benzimidazole Derivatives against COX Enzymes
| Compound/Analog | Target Enzyme | PDB ID | Docking Score | Reference Compound | Reference Docking Score |
| Benzimidazole Derivative (BI3) | COX-1 | 2OYE | Good | Not Specified | Not Specified |
| Benzimidazole Derivative (BI5) | COX-2 | 4COX | Good | Not Specified | Not Specified |
| 2-chloro-N,N-diphenylacetamide deriv. (AKM-2) | COX-1 & COX-2 | Not Specified | Lower than Diclofenac | Diclofenac | Not Specified |
Table 3: Docking Scores of Benzimidazole Derivatives against EGFR
| Compound/Analog | EGFR Type | PDB ID | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Keto-benzimidazole (7c) | Wild-Type | 3VJO | -8.1 | Not Specified | Not Specified |
| Keto-benzimidazole (11c) | Wild-Type | 3VJO | -7.8 | Not Specified | Not Specified |
| Keto-benzimidazole (7d) | T790M Mutant | 2JIT | -8.3 | Not Specified | Not Specified |
| Keto-benzimidazole (1c) | T790M Mutant | 2JIT | -8.4 | Not Specified | Not Specified |
| Benzimidazole-1,2,3-triazole (BENZI-0660) | Wild-Type | 4HJO | -9.7 | Reference Molecule | -7.9 |
| Designed Benzimidazole (1a) | Not Specified | Not Specified | -8.6 | Compound 4 | -7.4 |
| Designed Benzimidazole (1i) | Not Specified | Not Specified | -8.4 | Compound 4 | -7.4 |
Table 4: Docking Scores of Benzimidazole Derivatives against Other Kinases
| Compound/Analog | Target Kinase | IC50 |
| 2-Amidobenzimidazole (23) | Protein Kinase CK1 Delta | 98.6 nM |
| 2-Amidobenzimidazole (24) | Protein Kinase CK1 Delta | 2.53 µM |
Table 5: Docking Scores of Benzimidamide Derivatives against Plasmodium falciparum Adenylosuccinate Lyase (PfADSL)
| Compound/Analog | Binding Energy (kcal/mol) | Reference Compound | Reference Binding Energy (kcal/mol) |
| Substituted benzo[d]imidazol-1-yl)methyl)benzimidamide (4a-h) | -6.85 to -8.75 | AMP | -5.10 |
| Substituted benzo[d]imidazol-1-yl)methyl)benzimidamide (4a-h) | -6.85 to -8.75 | AICAR | -5.49 |
Experimental Protocols
The methodologies summarized below are representative of the in-silico docking studies cited in this guide.
General Molecular Docking Workflow:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and charges are assigned to the protein atoms.
-
Ligand Preparation: The 2D structure of the ligand (e.g., this compound analog) is drawn using chemical drawing software and converted to a 3D structure. The geometry of the ligand is then optimized using a suitable force field (e.g., MMFF94).
-
Grid Generation: A binding site on the target protein is defined, often based on the location of a co-crystallized ligand in the PDB structure. A grid box is generated around this active site to define the search space for the docking algorithm.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to explore possible binding conformations of the ligand within the protein's active site. The program employs a scoring function to estimate the binding affinity for each conformation.
-
Analysis of Results: The resulting docked poses are analyzed based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein.
Specific Protocols from Cited Studies:
-
Docking against PfADSL:
-
Docking against DNA Gyrase and Topoisomerase II:
-
Docking against EGFR:
Visualizations
Diagram 1: General Workflow for Molecular Docking Studies
A flowchart of the typical in-silico molecular docking process.
Diagram 2: Logical Relationship of Benzimidazole Derivatives as Kinase Inhibitors
Relationship between benzimidazole scaffold and kinase inhibition.
Conclusion
The compiled data suggests that benzimidazole and benzimidamide scaffolds are promising candidates for developing inhibitors against a range of important protein targets. The docking scores indicate that specific substitutions on the benzimidazole ring system can significantly influence binding affinity. For instance, keto-benzimidazoles and benzimidazole-1,2,3-triazole hybrids have shown particularly strong binding to EGFR.[3][4] Similarly, substituted benzimidamides have demonstrated potent theoretical binding to PfADSL, suggesting their potential as antimalarial agents.[1] While direct docking studies on this compound are not prevalent in the reviewed literature, the comparative data on its analogs provide a strong foundation for its potential bioactivity and serve as a valuable resource for the rational design of novel inhibitors. Further experimental validation is necessary to confirm these in-silico findings.
References
- 1. Homology Modelling and Molecular Docking Studies of Selected Substituted Benzo[d]imidazol-1-yl)methyl)benzimidamide Scaffolds on Plasmodium falciparum Adenylosuccinate Lyase Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ukm.my [ukm.my]
- 4. In-silico design, pharmacophore-based screening, and molecular docking studies reveal that benzimidazole-1,2,3-triazole hybrids as novel EGFR inhibitors targeting lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalytic Routes for the Synthesis of 2-Chlorobenzimidamide
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is a cornerstone of successful pharmaceutical development. 2-Chlorobenzimidamide, a crucial building block for various pharmacologically active compounds, can be synthesized through several catalytic pathways starting from 2-chlorobenzonitrile. This guide provides an objective comparison of different catalytic strategies, offering a comprehensive overview of their methodologies and expected performance based on analogous reactions.
The synthesis of this compound from 2-chlorobenzonitrile and ammonia or an ammonia equivalent is a nucleophilic addition reaction that often requires catalytic activation of the nitrile group. This comparison focuses on three distinct and prominent catalytic approaches: Copper(I)-catalyzed amination, Lewis acid-promoted nucleophilic addition, and a two-step method involving the reduction of an intermediate amidoxime. Each method presents a unique set of advantages and disadvantages in terms of reaction conditions, catalyst loading, and substrate scope.
Comparative Analysis of Catalytic Systems
The following table summarizes the key performance indicators for three catalytic systems applied to the synthesis of benzamidines, providing a predictive framework for their application in this compound synthesis.
| Catalyst System | Catalyst/Reagent | Typical Catalyst Loading | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) (for analogous benzamidines) | Key Advantages | Key Disadvantages |
| Copper(I) Catalysis | CuCl / 2,2'-bipyridine | 5-10 mol% | TFE | 100 | 12-24 | 80-95 | High yields, good functional group tolerance. | Requires a ligand, higher temperatures. |
| Lewis Acid Catalysis | Zn(quin)₂ | Stoichiometric | Methanol | Ambient | 24-48 | Moderate to High | Mild reaction conditions. | May require stoichiometric amounts of the Lewis acid, longer reaction times. |
| Amidoxime Reduction | 1. Hydroxylamine2. Pd/C | N/A (Step 1)10 mol% (Step 2) | Toluene/Methanol (Step 1)AcOH/Ac₂O (Step 2) | 80 (Step 1)Ambient (Step 2) | 17 (Step 1)2-4 (Step 2) | 75 (overall) | Avoids harsh direct amination conditions, good for sensitive substrates. | Two-step process, requires handling of hydroxylamine and catalytic hydrogenation. |
Experimental Protocols
Detailed methodologies for each catalytic system are provided below. These protocols are based on general procedures for benzamidine synthesis and are adapted for the specific synthesis of this compound.
Protocol 1: Copper(I)-Catalyzed Synthesis of this compound
This protocol describes a one-step synthesis using a copper catalyst to promote the addition of an amine to the nitrile.
Materials:
-
2-Chlorobenzonitrile
-
Ammonia (or an amine equivalent)
-
Copper(I) chloride (CuCl)
-
2,2'-bipyridine
-
Cesium carbonate (Cs₂CO₃)
-
2,2,2-Trifluoroethanol (TFE)
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a sealed reaction tube, add 2-chlorobenzonitrile (1 mmol), CuCl (0.05 mmol, 5 mol%), 2,2'-bipyridine (0.05 mmol, 5 mol%), and Cs₂CO₃ (2 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine (1.2 mmol) and TFE (2 mL).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Lewis Acid-Catalyzed Synthesis of this compound
This method utilizes a zinc(II) complex to activate the nitrile for nucleophilic attack.
Materials:
-
2-Chlorobenzonitrile
-
Ammonia (or a secondary amine)
-
Zinc(II) quinaldinate ([Zn(quin)₂(H₂O)])
-
Methanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve zinc(II) quinaldinate (1 mmol) in methanol.
-
Add 2-chlorobenzonitrile (1 mmol) and the amine (e.g., piperidine or pyrrolidine, 1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the formation of the amidine product. The product may precipitate as an amidinium salt.
-
If a precipitate forms, collect it by filtration and wash with diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The resulting product may be a zinc(II) complex of the amidine. Further purification or decomplexation steps may be required.
Protocol 3: Synthesis of this compound via Amidoxime Reduction
This two-step procedure involves the formation of an intermediate amidoxime followed by catalytic hydrogenation.
Step 1: Synthesis of 2-Chloro-N'-hydroxybenzimidamide (Amidoxime)
Materials:
-
2-Chlorobenzonitrile
-
Hydroxylamine hydrochloride
-
Potassium tert-butoxide
-
Methanol
-
Toluene
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 2-chlorobenzonitrile (10 mmol) in a mixture of methanol and toluene, add hydroxylamine hydrochloride (15 mmol) and potassium tert-butoxide (15 mmol).
-
Stir the mixture at 75-80 °C under a nitrogen atmosphere for 17 hours.
-
Remove the solvents under reduced pressure.
-
Treat the residue with water and extract with dichloromethane (4 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amidoxime.
Step 2: Catalytic Hydrogenation to this compound
Materials:
-
Crude 2-Chloro-N'-hydroxybenzimidamide
-
Palladium on carbon (Pd/C, 10 wt%)
-
Acetic acid
-
Acetic anhydride
-
Hydrogen gas supply
Procedure:
-
Dissolve the crude amidoxime from Step 1 in a mixture of acetic acid and acetic anhydride.
-
Add 10% Pd/C catalyst.
-
Subject the mixture to hydrogenation (e.g., using a balloon or a Parr hydrogenator) at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by an appropriate method (e.g., crystallization or chromatography) to obtain this compound.
Experimental and Logical Workflow
The following diagram illustrates the general workflow for selecting and optimizing a catalytic method for the synthesis of this compound.
Caption: Workflow for Catalyst Comparison in this compound Synthesis.
Validating the Structure of a Novel 2-Chlorobenzimidamide Derivative: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for confirming the structure of novel 2-Chlorobenzimidamide derivatives, with a primary focus on the definitive method of single-crystal X-ray crystallography. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for initial characterization, X-ray crystallography provides an unparalleled level of detail regarding the precise atomic arrangement in the solid state.
Comparative Analysis of Structural Elucidation Techniques
The confirmation of a novel chemical entity's structure relies on a synergistic approach, employing various analytical techniques. While methods like NMR and MS provide crucial information about a molecule's connectivity and molecular weight, X-ray crystallography stands as the gold standard for unequivocal three-dimensional structure determination.[1]
| Analytical Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, and intermolecular interactions.[1] | Provides a definitive and unambiguous molecular structure.[1] | Requires a suitable single crystal, which can be challenging to grow.[1][2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C, etc.), and through-bond correlations. | Excellent for determining the molecular skeleton and the relative positions of atoms in solution. | Does not provide direct information on the 3D arrangement of atoms in the solid state or precise bond lengths and angles.[1] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity and accuracy in determining the molecular formula (with high-resolution MS). | Provides no information on the stereochemistry or the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Quick and simple method for identifying key chemical bonds. | Provides limited information about the overall molecular structure. |
Illustrative Crystallographic Data for a Benzimidamide Derivative
The following table summarizes key crystallographic parameters for a representative benzimidazole derivative, providing a clear example of the data obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Value | Significance |
| Chemical Formula | C₁₄H₁₁N₃O₂ | The elemental composition of the molecule. |
| Formula Weight | 253.26 | The mass of one mole of the compound. |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | The symmetry elements within the unit cell. |
| a (Å) | 12.2724 (5) | Unit cell dimension. |
| b (Å) | 14.5018 (5) | Unit cell dimension. |
| c (Å) | 6.8897 (3) | Unit cell dimension. |
| α (°) | 90 | Unit cell angle. |
| β (°) | 91.571 (2) | Unit cell angle. |
| γ (°) | 90 | Unit cell angle. |
| Volume (ų) | 1225.71 (8) | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Temperature (K) | 296 (2) | The temperature at which the data was collected. |
| Radiation type | Mo Kα | The X-ray source used for the experiment. |
| Wavelength (Å) | 0.71073 | The wavelength of the X-ray radiation. |
| R1 | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
| wR2 | 0.125 | A weighted residual factor, also indicating the goodness of fit. |
This data is presented as a representative example for a related benzimidazole derivative.[3]
Experimental Protocols
General Synthesis of a this compound Derivative
The synthesis of a this compound derivative can be achieved through the reaction of a substituted 2-chlorobenzonitrile with an appropriate amine. A general procedure is as follows:
-
A solution of the selected amine in a suitable aprotic solvent (e.g., toluene, THF) is prepared in a reaction vessel.
-
A strong base, such as sodium hydride or lithium diisopropylamide (LDA), is added dropwise to the solution at a reduced temperature (e.g., 0 °C or -78 °C) to deprotonate the amine.
-
The 2-chlorobenzonitrile derivative, dissolved in the same solvent, is then added slowly to the reaction mixture.
-
The reaction is allowed to proceed at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a proton source (e.g., water or a saturated ammonium chloride solution).
-
The crude product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The final product is purified by column chromatography or recrystallization to yield the desired this compound derivative.
Single-Crystal X-ray Crystallography Protocol
-
Crystal Growth : High-quality single crystals of the novel this compound derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent mixtures should be screened to find the optimal conditions. The crystal should be of sufficient size (typically >0.1 mm in all dimensions) and have no significant internal imperfections.[2][4]
-
Crystal Mounting : A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection : The crystal is placed in a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[1] Data is collected at a controlled temperature, often 100 K or 295 K, by rotating the crystal and collecting diffraction patterns at various orientations.[3]
-
Data Reduction : The collected diffraction intensities are processed to correct for experimental factors and to obtain a set of structure factors.
-
Structure Solution and Refinement : The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².[1] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[1]
Visualizations
Caption: Experimental workflow for the synthesis and structural validation of a novel this compound derivative.
Caption: Logical relationship of analytical techniques for structural confirmation.
References
This guide provides a comparative analysis of the antimicrobial spectrum of 2-Chlorobenzimidamide and structurally related compounds, targeting researchers, scientists, and drug development professionals. The information presented is based on available experimental data for benzimidazole and benzamide derivatives, offering insights into their potential as antimicrobial agents. While specific data for this compound is limited in the reviewed literature, the analysis of related halogenated and substituted compounds provides a strong basis for understanding its potential antimicrobial profile.
Executive Summary
Benzimidazole and its derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including antimicrobial, antifungal, antiviral, and anthelmintic properties.[1][2] The introduction of halogen atoms and other substituents to the benzimidazole scaffold has been shown to significantly influence their biological activity.[3][4] This guide synthesizes findings from multiple studies to compare the antimicrobial efficacy of various benzimidazole and benzamide derivatives, providing a framework for the evaluation of compounds like this compound.
Data Presentation: Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various benzimidazole and benzamide derivatives against a range of bacterial and fungal strains. This quantitative data allows for a direct comparison of the antimicrobial potency of these compounds.
Table 1: Antibacterial Activity of Benzimidazole and Benzamide Derivatives
| Compound | Derivative Type | Bacterium | MIC (µg/mL) | Reference |
| 5a | N-Benzamide | Bacillus subtilis | 6.25 | |
| 5a | N-Benzamide | Escherichia coli | 3.12 | [5] |
| 6b | N-Benzamide | Escherichia coli | 3.12 | [5] |
| 6c | N-Benzamide | Bacillus subtilis | 6.25 | [5] |
| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | Dihalogenated Benzimidazole | Bacillus subtilis | 0.49 | [6] |
| Compound 4 | 5-halogenomethylsulfonyl-benzimidazole (trifluoromethyl at C-2) | Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5-25 | [7][8] |
| Compound 4 | Enterococcus strains | 50-100 | [7][8] | |
| 3,5-dinitro derivative 4t | 2-alkylsulphanylbenzimidazole | Mycobacterium kansasii & M. avium | > Isoniazid | [9] |
| Novel Benzamidine Analogues (4a-c) | Benzamidine | Periodontitis pathogens | 31.25-125 | [10] |
| SPR719 | Benzimidazole | Mycobacterium avium complex | ≤2 (for 70% of isolates) | [11] |
| SPR719 | Mycobacterium kansasii | ≤1 (for 95% of isolates) | [11] | |
| SPR719 | Mycobacterium abscessus | ≤2 (for 72% of isolates) | [11] |
Table 2: Antifungal Activity of Benzimidazole Derivatives
| Compound | Derivative Type | Fungus | IC50 (µg/mL) | Reference |
| 4m | 2-chloromethyl-1H-benzimidazole | Colletotrichum gloeosporioides | 20.76 | [12] |
| 4m | 2-chloromethyl-1H-benzimidazole | Alternaria solani | 27.58 | [12] |
| 4m | 2-chloromethyl-1H-benzimidazole | Fusarium solani | 18.60 | [12] |
| 7f | 2-chloromethyl-1H-benzimidazole | Botrytis cinerea | 13.36 | [12] |
| 5b | 2-chloromethyl-1H-benzimidazole | Colletotrichum gloeosporioides | 11.38 | [12] |
Structure-Activity Relationship (SAR)
The antimicrobial activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring.[1][13]
-
Halogenation: The introduction of halogen atoms, particularly dihalogenation, has been shown to enhance antibacterial activity.[3][6] For instance, 5,6-dibromo-2-(trifluoromethyl)benzimidazole exhibited potent activity against Bacillus subtilis.[3][6] The presence of a chlorine atom at the para-position of a benzene ring in 2-chloromethyl-1H-benzimidazole derivatives was also found to increase antifungal activity.[12]
-
Substitution at C-2 Position: The substituent at the 2-position of the benzimidazole ring plays a crucial role. Trifluoromethyl substitution at this position has been associated with significant antibacterial activity.[7][8]
-
Substitution at N-1 Position: N-substituted benzimidazole derivatives have also been synthesized and evaluated, with some compounds showing potent activity against various bacterial and fungal strains.[14]
-
Other Substituents: The presence of a sulfonyl group has been identified as critical for the inhibition of certain fungal species.[12]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for determining the antimicrobial spectrum of benzimidazole and related compounds.
Antimicrobial Susceptibility Testing
1. Broth Microdilution Method (for MIC determination):
This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized suspension in sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific turbidity, often corresponding to a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: A series of twofold dilutions of the test compound is prepared in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 28-35°C for 24-72 hours for fungi).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
2. Disc Diffusion Method:
This method provides a qualitative assessment of antimicrobial activity.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into Petri dishes and allowed to solidify.
-
Inoculation: A standardized microbial suspension is evenly spread over the surface of the agar.
-
Application of Discs: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions.
-
Reading Results: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).
Mandatory Visualization
The following diagram illustrates a generalized workflow for antimicrobial susceptibility testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis | Begunov | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 7. Synthesis and in vitro antibacterial activity of 5-halogenomethylsulfonyl- benzimidazole and benzotriazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and preliminary evaluation of benzimidazole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Benzimidazole (SPR719) Against Clinical Isolates of Nontuberculous Mycobacteria With and Without Clarithromycin or Amikacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Chlorobenzimidamide: A Procedural Guide
For laboratory professionals engaged in research, scientific analysis, and drug development, the responsible management of chemical waste is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Chlorobenzimidamide, ensuring the safety of personnel and the protection of the environment. The following protocols are based on established safety data for this compound and general best practices for the disposal of chlorinated organic compounds.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. According to its Safety Data Sheet, it is harmful if swallowed and causes skin and serious eye irritation.[1][2] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[3] |
| Hand Protection | Nitrile rubber gloves (minimum thickness 0.11 mm).[3] |
| Body Protection | Standard laboratory coat, fully buttoned.[3] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[1][3] |
Chemical Hazard Profile
Understanding the hazard profile of this compound is crucial for its safe handling and disposal.
Table 2: Hazard Identification for this compound
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4)[1][2] |
| H315: Causes skin irritation | Skin irritation (Category 2)[1][4] |
| H319: Causes serious eye irritation | Eye irritation (Category 2A)[1][4] |
| H335: May cause respiratory irritation | Specific target organ toxicity - single exposure (Category 3), Respiratory system[4] |
Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Small Spills:
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Immediately contact your institution's Environmental Health and Safety (EHS) office.[3]
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Decontamination and Waste Segregation
Proper decontamination of laboratory equipment and segregation of waste streams are critical to prevent cross-contamination and ensure proper disposal.
-
Equipment Decontamination:
-
Rinse any labware (e.g., beakers, flasks, spatulas) that has been in contact with this compound with a suitable organic solvent, such as acetone or ethanol, at least three times.[3]
-
Collect the solvent rinsate in a separate, clearly labeled hazardous waste container for halogenated organic solvents.[3]
-
-
Waste Segregation:
-
Solid Waste: Carefully transfer any solid this compound waste into a designated, sealed, and chemically resistant container labeled "Hazardous Waste: this compound, Solid".[3]
-
Liquid Waste: Transfer any solutions containing this compound into a labeled, sealed, and chemically compatible container for liquid hazardous waste. The label should clearly indicate "Hazardous Waste: this compound, Liquid" and include the solvent and approximate concentration.[3]
-
Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams.[3] Halogenated solvent waste must be kept separate from non-halogenated solvent waste.[5]
-
Disposal Protocol
The recommended method for the final disposal of chlorinated organic compounds like this compound is high-temperature incineration by a licensed hazardous waste disposal facility.[3][6] This process ensures the complete destruction of the hazardous material, preventing its release into the environment.[6]
-
Container Management: Ensure all waste containers are tightly sealed, properly labeled, and stored in a designated, well-ventilated hazardous waste accumulation area.[7] Do not fill containers beyond 90% of their capacity.[7]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor to arrange for the collection and disposal of the hazardous waste.[3]
-
Manifesting: Ensure that the waste is properly manifested for incineration.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Chlorobenzimidamide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Chlorobenzimidamide in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1][2][3] |
| Skin irritation (Category 2) | H315: Causes skin irritation.[1][3][4] |
| Serious eye irritation (Category 2A) | H319: Causes serious eye irritation.[1][3][4] |
| Acute toxicity, Inhalation (Category 4) | H332: Harmful if inhaled.[1][3] |
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[1][3][4] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following table outlines the required PPE.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5] | Protects eyes from dust, splashes, and vapors.[5] |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[5] | Provides full-face protection.[5] | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile rubber gloves are a suitable choice.[5][6] Inspect gloves before use and change them frequently.[5] | Prevents skin contact with the chemical.[5] |
| Lab Coat | A long-sleeved lab coat should be worn to protect skin and clothing.[5][6] | Provides a barrier against accidental spills.[5] | |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound should ideally be done in a certified chemical fume hood.[5][6] If a fume hood is not available, a NIOSH-approved respirator should be used.[5] | Prevents inhalation of dust particles and vapors.[5] |
Operational Plan: Step-by-Step Handling Procedures
The following workflow ensures the safe handling of this compound from receipt to disposal.
Experimental Protocol:
-
Preparation :
-
Handling :
-
Conduct all manipulations of solid this compound within a chemical fume hood to avoid inhalation of dust.[5][6]
-
When weighing, use a dedicated spatula and weighing paper.
-
If dissolving the compound, add it slowly to the solvent to prevent splashing.[5]
-
Do not eat, drink, or smoke when using this product.[1][2][3]
-
-
Post-Handling :
-
After handling, thoroughly wash your face, hands, and any exposed skin.[7][8]
-
Decontaminate all reusable equipment, such as glassware, by rinsing with a suitable organic solvent (e.g., acetone or ethanol) three times.[6] Collect the solvent rinsate as hazardous waste.[6]
-
Clean the work area thoroughly.
-
Emergency Procedures: First Aid
In case of exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical help.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical help.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Get medical help.[1] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
Disposal Protocol:
-
Waste Segregation :
-
Waste Collection :
-
Solid Waste : Collect any solid residue or contaminated materials (e.g., gloves, weighing paper) in a dedicated, sealable, and chemically resistant waste container.[6]
-
Liquid Waste : Transfer any solutions containing the compound to a labeled, sealed, and chemically compatible container for liquid hazardous waste.[6]
-
Decontamination Rinsate : Collect the solvent used for decontaminating glassware in a separate, clearly labeled hazardous waste container for halogenated organic solvents.[6]
-
-
Labeling and Storage :
-
Final Disposal :
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 2-Chlorobenzimidazole | C7H5ClN2 | CID 78572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
